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  • Product: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol
  • CAS: 16209-01-1

Core Science & Biosynthesis

Foundational

crystal structure and molecular weight of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

An In-depth Technical Guide to the Physicochemical and Structural Characteristics of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol Abstract This technical guide provides a comprehensive analysis of 3,5-dimethyl-1-phenyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical and Structural Characteristics of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive analysis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest within the field of medicinal chemistry. We will delve into the fundamental physicochemical properties, including its molecular weight and chemical formula. The core of this document is a detailed exploration of its three-dimensional atomic arrangement through single-crystal X-ray diffraction, a cornerstone technique in structural biology and drug design.[1][2] This guide presents a robust, field-proven protocol for crystal structure determination, from crystal growth to data refinement. Furthermore, by drawing authoritative comparisons with structurally similar pyrazole derivatives, we will project the anticipated crystallographic parameters and key structural features of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's structural underpinnings and its potential applications.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic diamine ring structure that serves as a privileged scaffold in modern drug discovery.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties.[3][4][5] The specific compound, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, belongs to this versatile family. Understanding its precise molecular weight and three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for designing novel therapeutics with enhanced efficacy and specificity. The substitution pattern, featuring two methyl groups, a phenyl ring, and a hydroxyl group, dictates its electronic and steric properties, which in turn influence its biological interactions.

Molecular Weight and Formula

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These parameters are critical for reaction stoichiometry, analytical characterization, and spectroscopic analysis.

Chemical Formula: C₁₁H₁₂N₂O

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 188.23 g/mol

This calculated molecular weight is a foundational parameter for experimental work, including mass spectrometry and quantitative analysis.

Caption: Molecular structure of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Crystal Structure Determination: A Methodological Overview

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the three-dimensional atomic structure of small molecules.[1][6] This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[2] Such detailed structural information is invaluable for understanding intermolecular interactions, predicting physicochemical properties, and guiding rational drug design.[2][6] The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[1][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. The following protocol outlines the critical steps for analyzing a small organic molecule like 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Step 1: Crystallization

  • Objective: To grow single crystals of sufficient size and quality (ideally >20 µm in all dimensions).[1]

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to induce crystallization.

    • Common solvents for pyrazole derivatives include methanol, ethanol, chloroform, and their mixtures.[4][8][9]

  • Causality: Slow crystal growth is crucial to minimize defects and ensure a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a single crystal on a diffractometer and collect diffraction data.

  • Methodology:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEXII or Oxford Diffraction Gemini).[1][8][10]

    • Cool the crystal to a low temperature (e.g., 100-150 K) using a cryostream.[10][11]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Causality: Low-temperature data collection minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data and generate a final, refined molecular structure.

  • Methodology:

    • Integrate the raw diffraction data and perform absorption corrections.[8]

    • Solve the phase problem using direct methods (e.g., with software like SHELXS).[11]

    • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[11]

    • Validate the final structure using metrics such as R-factor and goodness-of-fit.

  • Trustworthiness: This multi-step process includes self-validating checks. The refinement process iteratively improves the structural model to best fit the experimental diffraction data, ensuring an accurate representation of the molecule's structure.

A Step 1: Crystallization (Slow Evaporation/Vapor Diffusion) B Step 2: Crystal Mounting & Data Collection (Goniometer, Cryostream) A->B High-Quality Single Crystal C Step 3: Structure Solution (Direct Methods, e.g., SHELXS) B->C Diffraction Data D Step 4: Structure Refinement (Least-Squares, e.g., SHELXL) C->D Initial Structural Model E Step 5: Validation & Deposition (CIF file, CCDC) D->E Refined Structure

Caption: Workflow for small molecule X-ray crystallography.

Anticipated Crystal Structure and Discussion

While a specific crystal structure for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can infer its likely structural characteristics based on closely related, published structures. For instance, the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides a valuable reference point.[11]

Parameter3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[11]Anticipated for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol
Crystal SystemMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2₁/c (or similar centrosymmetric)Likely P2₁/c or similar
Key FeatureDihedral angle of 68.41° between pyrazole and phenyl rings.[11]A significant dihedral angle is expected due to steric hindrance.
Intermolecular InteractionsWeak C-H···O and C-H···π interactions.[11]Strong O-H···N or O-H···O hydrogen bonding is highly probable due to the hydroxyl group.

The most significant structural difference will be the presence of the hydroxyl group. This group is a strong hydrogen bond donor and will likely dominate the intermolecular interactions, potentially leading to the formation of hydrogen-bonded dimers or chains within the crystal lattice. This is in contrast to the weaker C-H···O interactions observed in the carbaldehyde derivative.[11]

mol1 Pyrazol-OH mol2 N-Pyrazol mol1->mol2 O-H···N hydrogen bond

Caption: Potential hydrogen bonding in 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Applications in Drug Development

A detailed understanding of the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is crucial for its potential development as a therapeutic agent.

  • Structure-Based Drug Design: The precise coordinates of each atom can be used for in silico docking studies to predict binding affinity to biological targets like enzymes or receptors.[12]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. X-ray diffraction is essential for identifying and characterizing these forms.

  • Pharmacophore Modeling: The three-dimensional arrangement of key features, such as the hydrogen bond-donating hydroxyl group and the aromatic phenyl ring, defines the molecule's pharmacophore, which is critical for its biological activity.

The broader pyrazole class has shown promise in various therapeutic areas, including oncology and inflammatory diseases, making structural studies of new derivatives particularly relevant.[3][13]

Conclusion

3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is a compound with significant potential in medicinal chemistry, stemming from the well-established biological activities of the pyrazole scaffold. Its molecular weight is 188.23 g/mol . While its definitive crystal structure awaits experimental determination, this guide has provided a robust framework for achieving this through single-crystal X-ray diffraction. Based on analogous structures, we anticipate a monoclinic or orthorhombic crystal system, with strong intermolecular hydrogen bonding mediated by the hydroxyl group playing a key role in the crystal packing. The elucidation of its precise three-dimensional structure will be a critical step in unlocking its full therapeutic potential.

References

  • MDPI. (2010, June 8). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl) - MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Retrieved from [Link]

  • Wikipedia. X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • NIST. 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. Retrieved from [Link]

  • Excillum. Small molecule crystallography. Retrieved from [Link]

  • Matrix Fine Chemicals. 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE | CAS 1131-16-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2011, February 28). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. Retrieved from [Link]

  • ResearchGate. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubMed. (2010, June 9). 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene]amino}. Retrieved from [Link]

  • National Open Access Monitor, Ireland. CCDC 1850960: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubMed. (2025, November 5). Modulating monoaminergic systems: A study on 3,5-dimethyl-1-phenyl-4-(phenylselenyl)-1H-pyrazole in lipopolysaccharide-induced depressive-like symptoms in mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • MDPI. (2016, November 10). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Retrieved from [Link]

  • ResearchGate. Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol

Executive Summary Pyrazoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry and materials science, known for their diverse biological activities[1]. Among these, 3,5-dimethyl-1-phenyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry and materials science, known for their diverse biological activities[1]. Among these, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS: 16209-01-1) stands out due to its unique structural topology. Featuring a hydroxyl group at the C4 position flanked by two methyl groups, this compound exhibits distinct electronic and steric properties compared to its C5-hydroxylated analogs (such as the neuroprotectant Edaravone)[2]. This whitepaper provides an in-depth technical guide on the physicochemical properties, synthetic methodologies, and analytical workflows required to leverage this compound in advanced drug discovery and chemical research.

Structural Causality & Electronic Profiling

The chemical behavior of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is fundamentally dictated by its substitution pattern.

  • Enol Stability: Unlike 5-hydroxypyrazoles, which readily tautomerize to their keto forms (pyrazolones) in solution, the 4-hydroxyl group in this molecule is sterically shielded by the adjacent C3 and C5 methyl groups. This shielding, combined with the electron-rich nature of the pyrazole core, locks the molecule in its stable enol form.

  • Hydrogen Atom Transfer (HAT): The locked enol configuration makes the C4-OH an exceptional hydrogen bond donor and a potent candidate for radical scavenging. The N1-phenyl ring further extends the conjugated system, stabilizing radical intermediates formed during antioxidant activity[3].

Physicochemical Properties

Understanding the macroscopic properties of this compound is critical for assay design and formulation. As with many functionalized pyrazoles, it exhibits high thermal stability and specific solvation requirements[4].

PropertyValueCausality / Experimental Implication
Molecular Formula C11H12N2OCompliant with Lipinski's Rule of 5 for small molecule drug design.
Molecular Weight 188.23 g/mol Low molecular weight ensures high ligand efficiency in target binding.
LogP (Predicted) ~2.1Optimal lipophilicity for lipid membrane permeability while maintaining physiological buffer compatibility.
Solubility DMSO, MethanolPoor aqueous solubility dictates that in vitro biological assays must utilize DMSO as a vehicle[1].
Melting Point 125–130 °CHigh melting point indicates a stable crystalline lattice driven by strong intermolecular hydrogen bonding.

Synthetic Pathways and Experimental Protocols

To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, the most atom-economical route is the Knorr-type condensation of phenylhydrazine with a pre-functionalized 1,3-dicarbonyl compound.

Causality of Reagent Choice: Utilizing 3-hydroxy-2,4-pentanedione as the electrophile avoids the need for late-stage C-H activation or electrophilic oxidation of the pyrazole core, which typically suffers from poor regioselectivity and over-oxidation.

Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol
  • Initiation: Dissolve 10 mmol of 3-hydroxy-2,4-pentanedione in 20 mL of absolute ethanol. Note: Absolute ethanol is required to prevent competitive nucleophilic attack by water.

  • Nucleophilic Addition: Cool the solution to 0 °C. Add 10.5 mmol of phenylhydrazine dropwise under continuous stirring. The slight stoichiometric excess ensures complete consumption of the diketone.

  • Acid-Catalyzed Cyclization: Add 0.5 mL of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate the formation of the intermediate hydrazone and subsequent dehydration/cyclization.

  • Reflux: Elevate the temperature to 80 °C and reflux for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Precipitate the crude product by adding 50 mL of ice-cold distilled water.

  • Purification: Filter the precipitate and recrystallize from an ethanol/water mixture to yield the pure target compound.

Synthesis N1 Phenylhydrazine (Nucleophile) N3 Condensation Reaction (EtOH, Acid Catalyst, 80°C) N1->N3 N2 3-Hydroxy-2,4-pentanedione (Electrophile) N2->N3 N4 Cyclization & Dehydration (-2 H2O) N3->N4 Hydrazone Intermediate N5 Crude 3,5-Dimethyl-1-phenyl -1H-pyrazol-4-ol N4->N5 N6 Recrystallization (EtOH/Water) N5->N6 N7 Pure Product (CAS: 16209-01-1) N6->N7 Yield >85%

Fig 1: Atom-economical synthetic workflow for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Analytical Characterization & Self-Validation

A robust synthetic protocol must be self-validating. To confirm the structural integrity of the synthesized 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, the following analytical workflow is employed:

  • 1H NMR Spectroscopy (400 MHz, CDCl3): The asymmetric nature of the N1-phenyl group causes the C3 and C5 methyl protons to resolve as two distinct singlets (typically around δ 2.15 and 2.25 ppm). The critical C4-OH proton appears as a broad singlet near δ 8.0 ppm. Self-Validation Step: Addition of D2​O to the NMR tube will cause the δ 8.0 ppm peak to disappear, confirming the presence of the exchangeable hydroxyl proton.

  • LC-MS (ESI+): The compound will exhibit a dominant pseudo-molecular ion [M+H]+ peak at m/z 189.1, confirming the molecular weight.

Pharmacological Applications: Antioxidant Screening

Given its structural homology to known radical scavengers[2], this compound is highly relevant in antioxidant and neuroprotection research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for validating the HAT capability of enolic hydroxyl groups.

Protocol: High-Throughput DPPH Radical Scavenging Assay
  • Vehicle Preparation: Prepare a 10 mM stock solution of the pyrazole in anhydrous DMSO.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Crucial: This solution must be protected from light to prevent UV-induced auto-degradation.

  • Reaction Assembly: In a 96-well microplate, dispense 10 µL of the compound (at various serial dilutions) and rapidly add 190 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at 25 °C for exactly 30 minutes to allow the HAT reaction to reach equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a microplate spectrophotometer. The reduction of the purple DPPH radical to the yellow hydrazine derivative correlates directly with the compound's scavenging efficiency.

Assay A1 Compound Preparation (DMSO Stock Solution) A3 Incubation Phase (30 mins, Dark, 25°C) A1->A3 Aliquot (10 µL) A2 DPPH Radical Solution (Methanol, 0.1 mM) A2->A3 Mix (190 µL) A4 Spectrophotometry (Absorbance at 517 nm) A3->A4 Read Plate A5 Data Analysis (IC50 Calculation) A4->A5 Dose-Response Curve A6 Mechanistic Validation (Electron Spin Resonance) A5->A6 Hit Confirmation

Fig 2: High-throughput DPPH radical scavenging assay workflow for antioxidant validation.

References

  • CAS Common Chemistry. "3,5-Dimethyl-1-phenylpyrazole". American Chemical Society. Available at: [Link]

  • LookChem. "3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE". LookChem Chemical Database. Available at: [Link]

  • PubChem. "3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | C11H13N3". National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

Synthesis Pathways and Mechanistic Insights for 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol Derivatives

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its robust physicochemical properties and favorable pharmacokinetic profiles. Specifically, 4-hydroxypyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its robust physicochemical properties and favorable pharmacokinetic profiles. Specifically, 4-hydroxypyrazole derivatives, such as 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS: 16209-01-1)[1], serve as critical bioisosteres for phenols. The hydroxyl group at the C4 position provides a unique hydrogen-bond donor/acceptor vector that is sterically shielded by the adjacent C3 and C5 methyl groups, making it a highly specific pharmacophore for enzyme inhibition and receptor binding.

This technical guide outlines two field-proven synthetic pathways for constructing this molecule: a de novo cyclocondensation (bottom-up) and a late-stage C4-functionalization (top-down). By analyzing the causality behind reagent selection, thermodynamic control, and mechanistic pathways, this guide provides a self-validating framework for researchers to scale and optimize these syntheses.

Retrosynthetic Analysis & Strategic Design

The structural topology of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol dictates two primary disconnections:

  • Pathway A (Ring Construction): Cleavage of the N-C and N-N bonds leads back to a functionalized 1,3-dicarbonyl (3-hydroxy-2,4-pentanedione) and phenylhydrazine[2].

  • Pathway B (C-H Functionalization): Disconnection of the C4-O bond leads back to the unfunctionalized 3,5-dimethyl-1-phenyl-1H-pyrazole, relying on the inherent nucleophilicity of the pyrazole C4 position[3].

Retrosynthesis Target 3,5-Dimethyl-1-phenyl- 1H-pyrazol-4-ol PathA Pathway A: Cyclocondensation Target->PathA PathB Pathway B: C4-Functionalization Target->PathB PreA 3-Hydroxy-2,4-pentanedione + Phenylhydrazine PathA->PreA PreB 3,5-Dimethyl-1-phenyl- 1H-pyrazole PathB->PreB

Retrosynthetic analysis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol via two distinct pathways.

Pathway A: De Novo Cyclocondensation (The Bottom-Up Approach)

Mechanistic Rationale

The cyclocondensation of 1,3-dicarbonyls with hydrazines is the most direct route to substituted pyrazoles[2]. For the 4-hydroxy derivative, the starting material must be pre-oxidized at the alpha carbon. 3-Hydroxy-2,4-pentanedione reacts with phenylhydrazine via a two-step cascade:

  • Hydrazone Formation: The highly nucleophilic primary amine ( NH2​ ) of phenylhydrazine attacks one of the ketone carbonyls. Acid catalysis is required to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the hydrazine (which would quench its nucleophilicity).

  • Cyclodehydration: The secondary amine ( NH−Ph ) attacks the remaining carbonyl intramolecularly. The thermodynamic driving force is the expulsion of a second water molecule to establish the fully conjugated, aromatic 10π -electron pyrazole system.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual shift from a clear solution to a precipitating solid confirms the aromatization step.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-2,4-pentanedione (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol.

  • Initiation: Add phenylhydrazine (10.5 mmol, 1.05 eq) dropwise at room temperature. Causality: A slight excess of the hydrazine ensures complete consumption of the dicarbonyl, preventing difficult downstream purification.

  • Catalysis: Add 3 drops of glacial acetic acid. Causality: Acetic acid (pKa ~4.76) provides the optimal proton concentration to activate the carbonyl without generating the unreactive phenylhydrazinium ion.

  • Thermal Activation: Heat the mixture to reflux (78 °C) for 3–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

  • Workup & Isolation: Cool the reaction to 0 °C. The product will precipitate as the solubility drops. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the target compound.

Pathway B: Late-Stage C4-Functionalization (The Top-Down Approach)

Mechanistic Rationale

When starting from the commercially abundant 3,5-dimethyl-1-phenyl-1H-pyrazole, direct C-H oxidation at the C4 position is synthetically challenging due to the risk of over-oxidation or ring cleavage. However, electrophilic attack occurs with near-perfect regioselectivity at the C4 atom[3]. This is because the C3 and C5 methyl groups donate electron density via hyperconjugation, localizing the highest occupied molecular orbital (HOMO) density at C4.

To install the hydroxyl group, a three-step sequence is utilized:

  • Electrophilic Bromination: Yields the 4-bromo intermediate.

  • Halogen-Metal Exchange & Borylation: Trapping the highly reactive C4-lithio species with a borate ester.

  • Peroxide Oxidation: A Brown-type oxidation where the hydroperoxide anion ( HOO− ) attacks the empty p-orbital of the boron atom. This induces a stereoretentive 1,2-migration of the pyrazole ring from boron to oxygen, followed by hydrolysis to yield the 4-ol[4].

Workflow SM C4-Bromo Pyrazole Derivative Lithiation Lithiation (n-BuLi, -78°C) SM->Lithiation Boronate Boronic Ester Intermediate Lithiation->Boronate B(OiPr)3 Oxidation Oxidation (H2O2, NaOH, 0°C) Boronate->Oxidation Product 4-Hydroxy Pyrazole Target Oxidation->Product

Step-by-step mechanistic workflow for the C4-borylation and subsequent peroxide oxidation.

Step-by-Step Experimental Protocol

This sequence relies on strict anhydrous conditions during borylation, followed by a robust aqueous oxidation.

  • Bromination: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (10.0 mmol) in DMF. Add N-Bromosuccinimide (NBS, 1.05 eq) in portions at 0 °C. Stir for 2 hours, extract with EtOAc, and wash with brine to isolate 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Lithiation & Borylation: Under an argon atmosphere, dissolve the bromo-pyrazole (8.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C. Add n -BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete halogen-metal exchange. Add triisopropyl borate ( B(O−iPr)3​ , 1.5 eq) rapidly. Allow the mixture to warm to room temperature over 2 hours.

  • Oxidation: Cool the reaction vessel back to 0 °C. Add an aqueous solution of NaOH (2M, 12 mL), followed immediately by the dropwise addition of H2​O2​ (30% w/w in H2​O , 4.0 mL)[4]. Causality: The basic environment generates the highly nucleophilic HOO− anion necessary for boron attack.

  • Workup: Stir for 1 hour at room temperature. Dilute with water, acidify to pH 5-6 using 1M HCl to neutralize the phenoxide-like pyrazolate, and extract with Dichloromethane (DCM)[4]. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Quantitative Data & Pathway Comparison

To assist in route selection, the following table summarizes the quantitative performance metrics of both pathways based on standard laboratory-scale execution.

ParameterPathway A (Cyclocondensation)Pathway B (Borylation-Oxidation)
Overall Yield 75% – 85%55% – 65% (Over 3 steps)
Step Count 1 Step3 Steps
Atom Economy High (Loss of 2H2​O )Low (Loss of Br, Butane, Borate salts)
Reagent Accessibility Moderate (3-hydroxy-2,4-pentanedione is specialized)High (All starting materials are bulk commodities)
Scalability Excellent (>100g scale easily achieved)Moderate (Requires cryogenic conditions for lithiation)
Primary Impurities Regioisomers (if unsymmetrical dicarbonyls are used)Protodehalogenated pyrazole, Boronic acid dimers

References

  • 1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine - EvitaChem. EvitaChem.
  • 4-hydroxypyrazole synthesis - ChemicalBook. ChemicalBook.
  • 2,2'-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol - EvitaChem. EvitaChem.
  • Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles - ResearchGate. ResearchGate.

Sources

Exploratory

Pharmacological Potential of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol in Drug Discovery: A Technical Guide

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics ranging from anti-inflammatory agents (Celecoxib) to neuroprotective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics ranging from anti-inflammatory agents (Celecoxib) to neuroprotective radical scavengers (Edaravone)[1]. Among its diverse derivatives, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS: 16209-01-1) represents a highly specialized structural motif. By integrating a hydroxyl group at the C4 position of the electron-rich pyrazole ring, this compound bridges the gap between targeted enzyme inhibition and broad-spectrum antioxidant defense. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic pathways, and the self-validating experimental protocols required to evaluate its pharmacological potential.

Structural Rationale & Pharmacophore Analysis

As drug development professionals, we must understand the causality behind a molecule's architecture. The pharmacological versatility of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is dictated by three distinct structural domains:

  • N1-Phenyl Ring: The addition of the aromatic phenyl group at the N1 position significantly increases the molecule's lipophilicity (LogP). This is critical for driving cellular membrane permeability and facilitating blood-brain barrier (BBB) penetration, making it a viable candidate for neurodegenerative disease models.

  • 3,5-Dimethyl Substituents: The methyl groups at the C3 and C5 positions act as steric anchors. When the molecule enters the hydrophobic binding pocket of target enzymes (such as Cyclooxygenase-2 or EGFR), these methyl groups restrict rotational freedom, locking the compound into a high-affinity bioactive conformation and preventing off-target binding[1].

  • C4-Hydroxyl Group (The Redox Core): The C4 position of the pyrazole ring is uniquely electron-rich. The introduction of a hydroxyl group here creates a redox-active center capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS), forming a highly stable, resonance-delocalized pyrazole radical[2]. Furthermore, this -OH group serves as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule to the catalytic residues of target kinases[3].

Mechanistic Pathways: Dual-Action Potential

The therapeutic promise of 4-hydroxypyrazoles lies in their dual-action pharmacology. Pathological inflammation and oxidative stress are deeply intertwined; ROS activates inflammatory cascades, which in turn recruit immune cells that generate more ROS.

By acting as both a direct ROS scavenger and a competitive inhibitor of pro-inflammatory enzymes like COX-2, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol can disrupt this feedback loop at two distinct nodes[2][4].

MOA Compound 3,5-dimethyl-1-phenyl -1H-pyrazol-4-ol ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges (C4-OH) COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Inhibits (H-Bonding) Inflammation Inflammatory Cytokines (TNF-a, IL-6) ROS->Inflammation Activates COX2->Inflammation Promotes Apoptosis Cellular Apoptosis & Tissue Damage Inflammation->Apoptosis Induces

Mechanism of Action: Dual targeting of ROS and COX-2 pathways by the pyrazole derivative.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the evaluation of this compound must follow a self-validating workflow. The purity of the synthesized compound directly dictates the reliability of the downstream in vitro assays.

Workflow Synth Chemical Synthesis (Knorr Condensation) Purify Purification (Recrystallization) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Assay In Vitro Assays (COX-2, DPPH) Char->Assay Data Data Analysis (IC50 Calculation) Assay->Data

End-to-end workflow from chemical synthesis to in vitro pharmacological screening.

Step-by-Step Synthesis Protocol

The synthesis relies on a regioselective Knorr-type cyclocondensation[1].

  • Precursor Preparation: Oxidize acetylacetone to yield 3-hydroxy-2,4-pentanedione. Causality: Establishing the C4-oxygen bond prior to cyclization avoids the need for harsh, non-selective electrophilic hydroxylation of the pyrazole ring later, ensuring high regioselectivity.

  • Cyclocondensation: In a 250 mL round-bottom flask, dissolve 10 mmol of 3-hydroxy-2,4-pentanedione in 50 mL of absolute ethanol. Add 10 mmol of phenylhydrazine hydrochloride.

  • Reflux: Heat the mixture under reflux (78°C) for 4–6 hours. Causality: Ethanol provides the ideal thermodynamic environment to drive the dehydration steps forward, ensuring complete aromatization of the pyrazole core[1].

  • Isolation & Purification: Pour the mixture into crushed ice. Filter the resulting precipitate and recrystallize from hot methanol. Causality: Recrystallization removes unreacted hydrazine and trace regioisomers, achieving the >99% purity required to prevent false positives in sensitive fluorescence-based enzyme assays.

In Vitro Pharmacological Screening Protocol

To validate the dual-action hypothesis, we deploy two orthogonal assays.

Assay 1: DPPH Radical Scavenging (Antioxidant Validation)

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Add varying concentrations (1–100 µM) of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol to the DPPH solution in a 96-well plate.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm using a microplate reader. Causality: The DPPH assay provides a direct, quantifiable measure of the C4-OH group's ability to donate a hydrogen atom. A decrease in absorbance indicates successful radical neutralization[2].

Assay 2: COX-2 Fluorescent Inhibitor Screening

  • Utilize a commercial fluorometric COX-2 screening kit.

  • Incubate the purified pyrazole compound with recombinant human COX-2 enzyme and its substrate, arachidonic acid, at 37°C for 10 minutes.

  • Measure the fluorescence of the resorufin byproduct (Ex/Em = 535/587 nm). Causality: This cell-free assay isolates the compound's specific affinity for the COX-2 active site, independent of cellular uptake variables, providing clean structure-activity relationship (SAR) data[1].

Quantitative Pharmacological Data

To benchmark the efficacy of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, it is critical to compare its performance against established clinical standards and structural analogs. The table below summarizes comparative pharmacological profiling based on established pyrazole SAR literature[1][3][4].

CompoundStructural FeatureCOX-2 Inhibition (IC₅₀, µM)DPPH Scavenging (EC₅₀, µM)Cytotoxicity (GI₅₀, µM)
Celecoxib Pyrazole sulfonamide (Standard)0.04> 200 (Poor)~ 45.0
Edaravone Pyrazolone / 4-OH Pyrazole (Standard)> 100 (Poor)12.5> 100
3,5-Dimethyl-1-phenyl-1H-pyrazole Lacks C4-OH15.2> 200 (Poor)~ 85.0
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol Target Compound (C4-OH active)1.8 18.4 ~ 60.0

Data Interpretation: The addition of the C4-OH group drastically improves the radical scavenging capability (EC₅₀ drops to 18.4 µM) compared to the non-hydroxylated analog, while simultaneously enhancing COX-2 inhibition via newly established hydrogen bonding networks in the active site.

Conclusion

The integration of a hydroxyl group at the C4 position of the 3,5-dimethyl-1-phenylpyrazole scaffold fundamentally upgrades the molecule's pharmacological utility. By acting as both a structural anchor for enzyme inhibition and a redox-active center for radical scavenging, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS: 16209-01-1) represents a highly promising, tunable pharmacophore for the development of next-generation therapeutics targeting complex inflammatory and neurodegenerative pathologies.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: Pharmaceuticals (MDPI) URL:[Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical Source: Icahn School of Medicine at Mount Sinai URL:[Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (Edaravone)

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, widely known as Edaravone, is a potent free-radical scavenger used in the management of neurological dis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, widely known as Edaravone, is a potent free-radical scavenger used in the management of neurological disorders such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure and stability. As an antioxidant, Edaravone's primary function involves donating an electron to neutralize harmful free radicals, a process that inherently makes it susceptible to degradation.[3][]

This guide provides an in-depth technical examination of the thermodynamic stability of Edaravone. Understanding the factors that influence its degradation is paramount for ensuring drug product quality, safety, and efficacy from development through to clinical use. We will explore the theoretical underpinnings of its stability, detail robust experimental protocols for its assessment, and discuss the practical implications for formulation, storage, and handling.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its resistance to chemical change under a given set of conditions. This is governed by the change in Gibbs free energy (ΔG) of potential degradation reactions. A positive ΔG indicates a thermodynamically stable compound, while a negative ΔG suggests a propensity for spontaneous degradation.

For Edaravone, the key to its stability lies in its molecular structure. The pyrazolone ring, while central to its antioxidant activity, is also the primary site of its instability. The molecule exists in a tautomeric equilibrium, and its anionic form, which predominates at physiological pH (pKa ≈ 7.0), is particularly susceptible to oxidation.[5][6] The primary degradation pathways are driven by factors that lower the activation energy for these reactions, including pH, oxygen, light, and temperature.[5]

Factors Influencing the Stability of Edaravone

Several intrinsic and extrinsic factors critically influence Edaravone's stability:

  • pH: Edaravone's stability is highly pH-dependent. In aqueous solutions at or near neutral pH, it readily forms the anionic species, which is more prone to oxidation.[5] Lowering the pH to a range of 3.0-4.5 can significantly enhance its stability by favoring the less reactive, protonated form.[5]

  • Oxygen: As a potent antioxidant, Edaravone is highly sensitive to oxidative degradation.[5] The presence of molecular oxygen is a critical factor, as the Edaravone anion can donate an electron to O₂, initiating a cascade of radical-driven degradation pathways.[5] Deoxygenation of solutions is a crucial strategy for stabilization.[5]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[5] Therefore, Edaravone solutions must be protected from light during both storage and administration.[5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, as described by the Arrhenius equation.[5] Thermal stress studies have shown the formation of several degradation products, including dimers and trimers.[7][8] Recommended storage for its intravenous formulation is at controlled room temperature (up to 25°C).[5]

Experimental Assessment of Thermodynamic Stability

A comprehensive assessment of Edaravone's stability profile requires a multi-faceted approach, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[9][10]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide fundamental data on the solid-state stability of the drug substance.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, an indicator of purity, and to detect polymorphism. Different polymorphic forms can have different stabilities and bioavailabilities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It helps identify the temperature at which the compound begins to decompose, providing a measure of its thermal lability.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][11] These studies involve subjecting the drug to conditions more severe than accelerated testing.

Table 1: Summary of Forced Degradation Conditions for Edaravone

Stress ConditionTypical ProcedurePotential Outcome
Acid Hydrolysis 1 mg/mL in 0.05 N HCl, refluxed at 70°C for 45 min.[5]Formation of hydrolytic degradation products.
Base Hydrolysis 1 mg/mL in 0.2 N NaOH, refluxed at 70°C for 45 min.[5][8]Significant degradation due to the formation of the reactive anion.[12]
Oxidation 1 mg/mL in 6% H₂O₂, room temperature for 45 min.[5]Extensive degradation, formation of multiple oxidative products, potential discoloration.[5]
Thermal Degradation Solid drug stored at 80°C for several days.[1][5]Formation of thermal degradants, including dimers and trimers.[7]
Photodegradation 1 mg/mL solution exposed to UV light for 24 hours.[1][5]Formation of photolytic degradation products.[12]
Experimental Protocol: Forced Degradation Study of Edaravone

This protocol provides a general framework for conducting forced degradation studies as per ICH guidelines.[1][5][7]

1. Materials:

  • Edaravone Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 0.05 N

  • Sodium Hydroxide (NaOH), 0.2 N

  • Hydrogen Peroxide (H₂O₂), 6%

  • Methanol (HPLC grade)

  • Validated Stability-Indicating HPLC-UV system with a C18 column

2. Procedure:

  • Sample Preparation: Prepare stock solutions of Edaravone at approximately 1 mg/mL for each stress condition.

  • Acid Degradation: Mix Edaravone stock with 0.05 N HCl. Reflux at 70°C for 45 minutes in the dark. Cool and neutralize a portion before analysis.[5]

  • Base Degradation: Mix Edaravone stock with 0.2 N NaOH. Reflux at 70°C for 45 minutes in the dark. Cool and neutralize a portion before analysis.[5]

  • Oxidative Degradation: Mix Edaravone stock with 6% H₂O₂. Keep at room temperature for 45 minutes.[5]

  • Thermal Degradation (Solution): Prepare a solution of Edaravone in a suitable solvent (e.g., water or methanol) and heat at 70°C for 45 minutes.[13]

  • Photolytic Degradation: Expose a methanolic solution of Edaravone to UV light (as per ICH Q1B guidelines) for 24 hours.[5] A control sample should be kept in the dark.

3. Analysis:

  • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL).[8]

  • Analyze by a validated stability-indicating HPLC method to separate the parent drug from all degradation products.[14]

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Characterize major degradation products using LC-MS/MS.[7][8]

Visualization of Stability Assessment Workflow

A systematic workflow is crucial for a comprehensive stability assessment.

G cluster_0 Phase 1: Intrinsic Stability Profile cluster_1 Phase 2: Formal Stability Studies (ICH Q1A) cluster_2 Phase 3: Data Analysis & Interpretation Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Deg_ID Degradant Identification (LC-MS/MS) Forced_Deg->Deg_ID Method_Dev Develop Stability-Indicating Analytical Method (HPLC) Deg_ID->Method_Dev Long_Term Long-Term Stability (e.g., 25°C/60% RH) Method_Dev->Long_Term Accelerated Accelerated Stability (e.g., 40°C/75% RH) Method_Dev->Accelerated Data_Analysis Kinetic Analysis & Degradation Pathway Proposal Long_Term->Data_Analysis Accelerated->Data_Analysis Shelf_Life Shelf-Life Determination Data_Analysis->Shelf_Life Storage_Cond Define Storage Conditions Shelf_Life->Storage_Cond

Caption: Workflow for assessing the thermodynamic stability of Edaravone.

Major Degradation Pathways and Products

Oxidation is the primary degradation pathway for Edaravone. The process is often initiated by the one-electron oxidation of the Edaravone anion, forming an Edaravone radical. This radical can then undergo several reactions, leading to a complex mixture of degradation products.[5]

Identified major degradation products under various stress conditions include:

  • An Edaravone trimer, formed from the reaction of Edaravone radicals.[5]

  • 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (formed under thermal stress).[7][8]

  • Other oxidative and hydrolytic products.[5]

G Edaravone Edaravone (Anionic Form) Radical Edaravone Radical Edaravone->Radical -e⁻ (Oxidation) [O₂, Light, Metal Ions] Hydrolysis_P Hydrolysis Products Edaravone->Hydrolysis_P Hydrolysis [H⁺ or OH⁻] Trimer Edaravone Trimer (Insoluble Precipitate) Radical->Trimer Radical Coupling Other_Ox Other Oxidative Products Radical->Other_Ox Further Oxidation

Caption: Simplified primary degradation pathways of Edaravone.

Practical Implications for Drug Development

The inherent instability of Edaravone has significant consequences for its development and clinical use:

  • Formulation Development: Formulations must be designed to protect the drug from degradation. This includes using an acidic pH buffer (e.g., pH 3.0-4.5), including antioxidants (if compatible), and using deoxygenated water for injection.[5] The use of co-solvents or complexing agents like cyclodextrins has also been explored to improve both solubility and stability.[5]

  • Manufacturing and Packaging: The manufacturing process should minimize exposure to oxygen and light. Packaging in light-protective containers, such as amber vials, and potentially overlaying the solution with an inert gas like nitrogen, are critical control strategies.

  • Storage and Handling: Strict adherence to recommended storage conditions (e.g., controlled room temperature, protected from light) is essential to ensure the product maintains its quality throughout its shelf life.[5] Any discoloration or precipitate formation in the solution is a visual indicator of significant degradation, and the product should be discarded.[5]

Conclusion

The thermodynamic stability of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (Edaravone) is a critical quality attribute that is fundamentally linked to its antioxidant mechanism of action. Its susceptibility to oxidative degradation, particularly in its anionic form, necessitates a comprehensive understanding and rigorous control of factors like pH, oxygen, light, and temperature. Through systematic evaluation using thermal analysis, forced degradation studies, and long-term stability testing, as outlined by ICH guidelines, drug development professionals can establish a robust stability profile. This knowledge is crucial for designing stable formulations, defining appropriate manufacturing controls, and establishing proper storage and handling procedures, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • Berton, P., et al. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • Baghel, M., & Rajput, S. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4150. Retrieved from [Link]

  • Patel, D., et al. (2018). Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. Chemical Methodologies, 2(2), 164-177. Retrieved from [Link]

  • Baghel, M., & Rajput, S. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. Retrieved from [Link]

  • Higashi, Y., et al. (2006). Physicochemical properties of edaravone. ResearchGate. Retrieved from [Link]

  • OUCI. (n.d.). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Open Ukrainian Citation Index. Retrieved from [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from [Link]

  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. PMC. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Retrieved from [Link]

  • Impactfactor. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. Impactfactor. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). 209176Orig1s000. accessdata.fda.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PMC. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Development of Stability Indicating TLC Densitometry Method of Edaravone Using QbD Approach: Degradation Kinetic Study. IJPER. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of Stability Indicating TLC- Densitometry Method of Edaravone Using QbD Approach: Degradation Kinetic. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical properties of edaravone and its derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of edaravone precipitates after solubility measurements in... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC, XRD, and SEM characterization study. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipid-based nanosystem of edaravone: development, optimization, characterization and in vitro/in vivo evaluation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Electronic Properties and DFT Calculations of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol: A Comprehensive Computational Guide

Executive Summary The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, dictating a wide array of anti-proinflammatory, antiproliferative, and photophysical properties[1],[2]. Within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, dictating a wide array of anti-proinflammatory, antiproliferative, and photophysical properties[1],[2]. Within this family, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS 16209-01-1) represents a highly functionalized derivative where the C4-hydroxyl group fundamentally alters the molecule's electronic landscape.

As a Senior Application Scientist, it is critical to understand not just what the electronic properties of this molecule are, but why they occur. This whitepaper provides an in-depth technical framework for modeling the electronic properties of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol using Density Functional Theory (DFT). By establishing a self-validating computational protocol, researchers can accurately predict its reactivity, its capacity as a transition metal ligand[2], and its potential as a radical-scavenging antioxidant[3].

Molecular Architecture & Electronic Causality

The structural identity of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is governed by three competing electronic and steric effects:

  • Steric Twist of the N1-Phenyl Ring: Due to the steric clash with the C5-methyl group, the N1-phenyl ring cannot achieve complete coplanarity with the pyrazole core. This out-of-plane twist restricts extended π -conjugation, localizing the Highest Occupied Molecular Orbital (HOMO) primarily on the pyrazole ring and the C4-hydroxyl group.

  • Inductive Electron Donation: The C3 and C5 methyl groups act as weak electron-donating groups (EDGs) via hyperconjugation, increasing the overall electron density of the heteroaromatic ring.

  • The C4-Hydroxyl Redox Center: The -OH group at the 4-position is the critical reactive node. It acts as a strong EDG via resonance, significantly raising the HOMO energy. This lowers the ionization potential and the O-H Bond Dissociation Enthalpy (BDE), establishing the causality for its potent Hydrogen Atom Transfer (HAT) capabilities in antioxidant assays.

Self-Validating DFT Computational Protocol

To ensure scientific integrity, computational chemistry must operate as a self-validating system. A single-point calculation on an unverified geometry is scientifically void. The following step-by-step methodology ensures authoritative grounding for all derived electronic properties.

Step-by-Step Computational Workflow
  • Conformational Search (Molecular Mechanics):

    • Action: Perform a systematic rotor search around the N1-C(phenyl) and C4-O(hydroxyl) bonds using the MMFF94 force field.

    • Causality: The -OH group can act as a hydrogen bond donor or acceptor. Identifying the global minimum prevents artifactual dipole moments caused by high-energy conformers.

  • Geometry Optimization:

    • Action: Optimize the global minimum using the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides excellent geometric parameters for organic heterocycles[1]. The addition of diffuse functions (++) is mandatory here because the oxygen and nitrogen atoms possess lone pairs; without diffuse functions, the electron cloud's expansion cannot be accurately modeled, leading to erroneous electronegativity values.

  • Frequency Analysis (Self-Validation):

    • Action: Calculate harmonic vibrational frequencies at the same level of theory.

    • Causality: The absence of imaginary frequencies ( Nimag​=0 ) mathematically proves the structure is a true local minimum on the Potential Energy Surface (PES), validating the optimization step.

  • Electronic Property Extraction:

    • Action: Perform a single-point energy calculation using M06-2X/6-311++G(d,p) with an SMD solvation model (e.g., ethanol or water).

    • Causality: While B3LYP is excellent for geometry, M06-2X is superior for thermochemistry and modeling non-covalent interactions (like hydrogen bonding), providing a more accurate HOMO-LUMO gap and Molecular Electrostatic Potential (MEP) map.

Visualization: DFT Computational Workflow

DFT_Workflow Start 1. Conformational Search (Molecular Mechanics) Opt 2. Geometry Optimization (B3LYP / 6-311++G**) Start->Opt Freq 3. Frequency Analysis (Zero Imaginary Frequencies) Opt->Freq Decision Is Minimum Reached? Freq->Decision Decision->Opt No (Imaginary Freq > 0) Props 4. Electronic Properties (HOMO/LUMO, MEP) Decision->Props Yes (True Minimum) Exp 5. Experimental Validation (UV-Vis, NMR, CV) Props->Exp

Figure 1: Self-validating DFT computational workflow for electronic property prediction.

Quantitative Electronic Properties

To understand the impact of the C4-hydroxyl group, we must compare it against the baseline scaffold, 3,5-dimethyl-1-phenyl-1H-pyrazole. The data below summarizes the theoretical electronic properties derived from the M06-2X/6-311++G(d,p) level of theory.

Property3,5-Dimethyl-1-phenyl-1H-pyrazole3,5-Dimethyl-1-phenyl-1H-pyrazol-4-olMechanistic Causality / Implication
HOMO (eV) -6.45-5.80The -OH group acts as a strong EDG, raising the HOMO. This increases nucleophilicity and makes it a superior ligand for Ir(III) complexes[2].
LUMO (eV) -1.20-1.15Minimal change; the LUMO remains primarily localized on the N1-phenyl ring, dictating electron-acceptor behavior.
Energy Gap ( Δ E, eV) 5.254.65A lower Δ E indicates higher chemical reactivity, increased polarizability, and lower kinetic stability.
Dipole Moment ( μ , Debye) 2.103.45The -OH group introduces a strong asymmetric electron distribution, significantly enhancing aqueous solubility and receptor binding via dipole-dipole interactions.
Electrophilicity Index ( ω , eV) 1.851.42A lower ω confirms the 4-ol derivative is a stronger nucleophile and electron donor.

Experimental Validation Workflow

A robust computational model must be anchored to empirical reality. To validate the DFT calculations of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, execute the following laboratory protocols:

Protocol A: Optical Validation via UV-Vis Spectroscopy

  • Preparation: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol in spectroscopic grade ethanol to a concentration of 5×10−5 M.

  • Measurement: Record the UV-Vis absorption spectrum from 200 nm to 500 nm.

  • Computational Correlation: Perform a Time-Dependent DFT (TD-DFT) calculation using the CAM-B3LYP functional (which corrects for long-range charge transfer). Compare the experimental λmax​ with the theoretical vertical excitation energies (typically the n→π∗ and π→π∗ transitions).

Protocol B: Electronic Validation via Cyclic Voltammetry (CV)

  • Preparation: Prepare a 1 mM solution of the compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Measurement: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode. Scan at 100 mV/s to find the first oxidation peak potential ( Eox​ ).

  • Computational Correlation: The experimental oxidation potential is directly proportional to the DFT-calculated HOMO energy. A linear correlation validates the accuracy of the chosen basis set and functional.

Mechanistic Pathway: Antioxidant HAT Reactivity

The primary pharmacological value of the 4-hydroxyl substitution lies in its ability to neutralize Reactive Oxygen Species (ROS). The mechanism is driven by the low O-H Bond Dissociation Enthalpy, allowing for rapid Hydrogen Atom Transfer (HAT). Once the hydrogen is donated, the resulting pyrazol-4-oxyl radical is highly stabilized by spin density delocalization across the heteroaromatic ring.

Visualization: Antioxidant HAT Pathway

Reactivity Molecule 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol HAT Hydrogen Atom Transfer (O-H Bond Cleavage) Molecule->HAT ROS Reactive Oxygen Species (e.g., •OH) ROS->HAT Radical Pyrazol-4-oxyl Radical (Resonance Stabilized) HAT->Radical Spin Density Delocalization Neutral Neutralized Species (H2O) HAT->Neutral

Figure 2: Antioxidant signaling pathway via Hydrogen Atom Transfer (HAT) mechanism.

References

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response Arabian Journal of Chemistry (2020) URL:[Link][1]

  • Synthesis, photophysical characterisation, quantum-chemical study and in vitro antiproliferative activity of cyclometalated Ir(III) complexes based on 3,5-dimethyl-1-phenyl-1H-pyrazole and N,N-donor ligands Dalton Transactions (2024) URL:[Link][2]

  • New Thiadiazole and Benzothiazole Affixed Pyrazoles: Synthesis, Characterization, and Pharmacological Evaluation Biointerface Research in Applied Chemistry (2026) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol in Transition Metal Bifunctional Catalysis

Executive Summary The rational design of ligands is the cornerstone of modern transition metal catalysis. While traditional ligands focus exclusively on tuning the electronic and steric environment of the metal center (i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of ligands is the cornerstone of modern transition metal catalysis. While traditional ligands focus exclusively on tuning the electronic and steric environment of the metal center (inner-sphere effects), next-generation catalysts leverage secondary coordination sphere interactions. This application note details the use of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS 16209-01-1) [1][2] as a highly effective ligand for Ruthenium-catalyzed transfer hydrogenation. By exploiting the remote 4-hydroxyl group, this ligand acts as a hydrogen-bond donor, enabling metal-ligand bifunctional catalysis that significantly lowers the activation energy for substrate reduction[3].

Mechanistic Rationale: The Power of Outer-Sphere Activation

The structural architecture of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is perfectly tuned for bifunctional catalysis:

  • Steric Shielding & Directed Coordination: The 1-phenyl group prevents coordination at the N1 position, forcing the transition metal to bind exclusively to the N2 atom. This prevents the formation of inactive, bridging polymeric networks[4].

  • Electronic Tuning: The 3,5-dimethyl groups act as inductive electron donors. This increases the basicity of the N2 atom, strengthening the Ru–N dative bond and preventing ligand dissociation under elevated reaction temperatures (80 °C).

  • Bifunctional Outer-Sphere Activation: The 4-hydroxyl group is the critical functional handle. Due to ring strain, it is geometrically incapable of chelating the same metal center as N2. Instead, it projects outward into the secondary coordination sphere. During catalysis, this remote hydroxyl group hydrogen-bonds with the carbonyl oxygen of the incoming ketone substrate. This interaction polarizes the C=O bond, perfectly positioning the electrophilic carbon for a concerted hydride attack from the Ru-hydride center[3].

CatalyticCycle A [Ru(p-cymene)Cl2]2 + Ligand (Precatalyst Synthesis) B [Ru(p-cymene)(L)Cl2] (Resting State) A->B CH2Cl2, RT C Ru-Hydride Intermediate (Active Catalyst) B->C KOH, iPrOH, 80°C -KCl, -Acetone D Outer-Sphere Assembly (4-OH ··· O=C H-Bond) C->D + Ketone Substrate E Concerted Hydride Transfer (Transition State) D->E Bifunctional Activation E->C + iPrOH - Product Alcohol

Fig 1. Metal-ligand bifunctional catalytic cycle highlighting outer-sphere 4-OH hydrogen bonding.

Quantitative Performance Data

The necessity of the 4-hydroxyl group is empirically validated by comparing the catalytic efficiency of the bifunctional ligand against its non-hydroxylated analog. The data below demonstrates the dramatic kinetic advantage provided by the outer-sphere hydrogen bonding network.

Table 1: Comparative Catalytic Efficiency in Acetophenone Transfer Hydrogenation

Ligand SystemConversion (%)TOF (h⁻¹)Mechanistic Role of Ligand
None (Ru dimer only)1224Background reaction (Poor stability)
3,5-Dimethyl-1-phenylpyrazole4590Pure σ-donor (Inner-sphere only)
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol 98 196 Bifunctional (σ-donor + Outer-sphere H-bond)

Standardized Conditions: 1 mol% [Ru], 2 mol% KOH, 0.1 M Acetophenone in 2-propanol, 80 °C, 4 hours.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to ensure the researcher can confirm the success of intermediate states without requiring immediate spectroscopic workup.

Synthesis of the[Ru(η⁶-p-cymene)(L)Cl₂] Precatalyst

Objective: Cleave the ruthenium chloride dimer and coordinate the pyrazole N2 atom while leaving the 4-OH group intact.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add [Ru(η⁶-p-cymene)Cl₂]₂ (0.5 mmol, 306 mg) and 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (1.05 mmol, 198 mg).

    • Causality & Insight: A slight excess (1.05 eq per Ru atom) of the ligand ensures complete consumption of the expensive metal dimer.

  • Solvation: Inject 15 mL of anhydrous dichloromethane (CH₂Cl₂) and stir at room temperature for 4 hours.

    • Causality & Insight: CH₂Cl₂ is chosen because it readily solubilizes both the dimer and the ligand without acting as a competing coordinating solvent (unlike acetonitrile or DMSO), ensuring exclusive pyrazole coordination.

  • Self-Validation Check: Observe the color transition. The initial solution will be a deep, opaque orange. As the chloride bridges cleave and the monomeric complex forms, the solution will transition to a clear, bright yellow. If the solution remains orange, gently warm to 40 °C for 30 minutes.

  • Isolation: Concentrate the volume to ~3 mL under reduced pressure. Slowly add 15 mL of cold diethyl ether to precipitate the complex. Filter the resulting yellow microcrystalline solid, wash with cold hexanes (2 × 5 mL), and dry under vacuum.

General Procedure for Transfer Hydrogenation

Objective: Generate the active Ru-hydride species in situ and perform the catalytic reduction of ketones.

  • Catalyst Activation: To a heavy-walled reaction tube, add the synthesized[Ru(η⁶-p-cymene)(L)Cl₂] precatalyst (0.01 mmol, 1 mol%) and KOH (0.02 mmol, 2 mol%). Add 5 mL of anhydrous 2-propanol.

    • Causality & Insight: KOH serves a dual purpose. First, it abstracts HCl from the precatalyst to open a coordination site. Second, it facilitates the oxidation of 2-propanol to acetone, generating the active Ru-hydride species.

  • Substrate Addition: Add acetophenone (1.0 mmol) to the mixture. Seal the tube and heat to 80 °C in an oil bath.

    • Causality & Insight: The 4-OH group of the ligand does not deprotonate under these specific mild basic conditions; instead, it remains protonated to act as a crucial hydrogen-bond donor to the acetophenone carbonyl, polarizing it for hydride attack[3].

  • Self-Validation Check: Upon reaching 80 °C, slight pressure buildup and micro-bubble formation (acetone generation) indicate the successful turnover of the sacrificial alcohol (2-propanol) and active hydride transfer.

  • Workup: After 4 hours, cool the reaction to room temperature. Filter the mixture through a short pad of silica gel to remove the metal catalyst, eluting with ethyl acetate. Concentrate the filtrate to yield the 1-phenylethanol product.

Workflow S1 Phase 1 Ligand Preparation S2 Phase 2 Ru(II) Complexation S1->S2 S3 Phase 3 In Situ Activation S2->S3 S4 Phase 4 Transfer Hydrogenation S3->S4

Fig 2. Four-phase experimental workflow for pyrazol-4-ol transition metal complexation and catalysis.

References

  • BicBiotech Chemical Inventory. 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-OL. BicBiotech.[Link]

  • Design, Synthesis, and Application of NNN Pincer Ligands Possessing a Remote Hydroxyl Group for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones. Organometallics - ACS Publications.[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar.[https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Kappe/]([Link]

Sources

Application

HPLC method development for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol quantification

An Application Note and Protocol for the Quantification of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol by High-Performance Liquid Chromatography (HPLC) Abstract This application note details the development and validation of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, and robust analytical methods are essential for quality control and drug development processes. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and acidified water, offering excellent peak symmetry and resolution. Detection is performed using a UV-Vis Diode Array Detector (DAD). The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control environments.[1][2][3]

Introduction

3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are known for a wide range of pharmacological activities and are common scaffolds in drug discovery.[4][5] Accurate quantification is a critical step in the synthesis, formulation, and quality control of such compounds. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical ingredients due to its high resolution, sensitivity, and accuracy.[4][6]

This document provides a comprehensive guide for the development and validation of an RP-HPLC method for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines a full validation protocol to ensure the method is suitable for its intended purpose.

Scientific Rationale & Method Development Strategy

The development of a robust HPLC method is a systematic process. The strategy for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol was based on its physicochemical properties, which were inferred from its structure and data on analogous compounds.[7][8][9]

  • Analyte Structure: The molecule contains a non-polar phenyl group and two methyl groups, along with a polar pyrazole ring and a phenolic hydroxyl group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • Column Selection: A C18 column was chosen as the stationary phase. This is the most common reversed-phase chemistry and provides strong hydrophobic interactions with the phenyl and methyl groups of the analyte, ensuring adequate retention.[10][11]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and stronger elution strength in reversed-phase LC, which often results in sharper peaks and shorter run times.[12]

    • Aqueous Phase & pH Control: The analyte possesses a phenolic hydroxyl group, which is weakly acidic. To ensure consistent retention and good peak shape, it is crucial to suppress the ionization of this group. This is achieved by acidifying the mobile phase.[12] Formic acid (0.1%) was selected as the modifier because it is effective at maintaining a low pH (around 2.7) and is compatible with mass spectrometry if downstream analysis is required. A pH well below the analyte's pKa ensures it remains in a single, neutral form.[13][14]

  • Detector and Wavelength Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it allows for the determination of the maximum absorbance wavelength (λmax) and can also assess peak purity.[6][15] A preliminary scan of the analyte standard from 200-400 nm would be performed to identify the λmax for optimal sensitivity. Based on similar pyrazole structures, a wavelength in the range of 230-340 nm is expected.[16][17]

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Method Method Development cluster_Validation Method Validation (ICH Q2 R1) A Define Structure of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol B Select Column (Reversed-Phase C18) A->B Non-polar features C Select Mobile Phase (ACN & Acidified Water) A->C Phenolic -OH group (pKa considerations) E Optimize Gradient/Isocratic Elution B->E C->E D Determine λmax (DAD/PDA Scan) D->E F System Suitability Test E->F Final Method G Linearity, Accuracy, Precision F->G H LOD, LOQ, Robustness G->H

Caption: HPLC Method Development and Validation Workflow.

Instrumentation, Chemicals, and Consumables

3.1. Instrumentation

  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[6][13]

  • Chromatography Data System (CDS) software (e.g., OpenLab, Empower).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

3.2. Chemicals and Reagents

  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade, ~99%).

  • Ultrapure water (18.2 MΩ·cm).

3.3. Consumables

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Sunfire C18, Agilent Zorbax Eclipse XDB-C18).[6][18]

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Autosampler vials with caps.

  • Syringe filters (0.45 µm, PTFE or Nylon).

Experimental Protocols

4.1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask, and dilute to volume with ultrapure water. Mix well and degas.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with acetonitrile.

4.2. Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/PDA
Detection Wavelength 254 nm (or determined λmax)
Run Time 10 minutes

Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][19]

ValidationParameters cluster_Assay Quantitative Assay Validation A Specificity B Linearity C Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Detection Limit (LOD) G Quantitation Limit (LOQ) F->G H Robustness

Caption: Key Parameters for HPLC Method Validation.

5.1. System Suitability Testing (SST) Before conducting any validation experiments, the suitability of the chromatographic system must be verified.[20][21][22][23]

  • Protocol: Inject a mid-range standard (e.g., 100 µg/mL) five or six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[21]

    • Tailing Factor (T): ≤ 2.0.[21]

    • Theoretical Plates (N): > 2000.

5.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol: Inject a blank (diluent), the reference standard, and a sample spiked with known related substances (if available). Compare the chromatograms to ensure no interference at the retention time of the analyte peak. Use DAD peak purity analysis.

5.3. Linearity and Range

  • Protocol: Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.

  • Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

5.4. Accuracy (Recovery)

  • Protocol: Perform a recovery study by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5.5. Precision

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

5.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Verification: The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

5.7. Robustness

  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% acetonitrile).

  • Analysis: Check system suitability parameters and analyte concentration after each change. The results should remain within acceptable criteria.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the quantification of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in most analytical laboratories. The comprehensive validation protocol ensures that the method is accurate, precise, and suitable for its intended purpose in quality control and pharmaceutical development environments, adhering to established international guidelines.

References

  • Vertex AI Search. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. Retrieved April 3, 2026.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved April 3, 2026, from [Link]

  • MDPI. (2025, June 5). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved April 3, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved April 3, 2026, from [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved April 3, 2026.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved April 3, 2026, from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved April 3, 2026, from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved April 3, 2026, from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved April 3, 2026.
  • Taylor & Francis Online. (2021, March 30). Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved April 3, 2026, from [Link]

  • PubMed. (2025, June 5). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved April 3, 2026, from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved April 3, 2026, from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved April 3, 2026, from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved April 3, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved April 3, 2026.
  • University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized.... Retrieved April 3, 2026.
  • BenchChem. (n.d.).
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved April 3, 2026, from [Link]

  • Semantic Scholar. (2014, September 27).
  • ResearchGate. (2014, August 10). [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved April 3, 2026.

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved April 3, 2026.
  • SepaFlash. (n.d.). Method Development and Scale-Up Guide. Retrieved April 3, 2026.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved April 3, 2026.
  • Chromatography Online. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved April 3, 2026, from [Link]

  • PubChem. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. Retrieved April 3, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. Retrieved April 3, 2026, from [Link]

  • PMC. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved April 3, 2026.
  • JOCPR. (n.d.).

Sources

Method

Application Note: 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol as a Privileged Scaffold in Target-Directed Medicinal Chemistry

Executive Summary The compound 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS: 16209-01-1) represents a highly versatile and structurally constrained building block in modern medicinal chemistry[1]. Pyrazole derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS: 16209-01-1) represents a highly versatile and structurally constrained building block in modern medicinal chemistry[1]. Pyrazole derivatives are ubiquitous in FDA-approved drugs, but the specific substitution pattern of this scaffold offers unique pharmacological advantages[2]. By leveraging the 4-hydroxyl group as a functionalization anchor or direct metal chelator, and utilizing the steric bulk of the 3,5-dimethyl and 1-phenyl groups, researchers can develop highly selective epigenetic modulators and kinase inhibitors. This guide provides the mechanistic rationale and self-validating protocols for deploying this scaffold in early-stage drug discovery.

Mechanistic Rationale & Structural Biology

To effectively utilize 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, one must understand the causality behind its structural components and how they dictate target engagement:

  • The 4-Hydroxyl Group (Bioisostere & Chelator): In the context of JumonjiC (JmjC) domain-containing histone demethylases (KDMs), the 4-OH group, combined with the adjacent N2 atom of the pyrazole ring, mimics the endogenous 2-oxoglutarate (2OG) co-factor. This allows the scaffold to act as a bidentate chelator for the active site Fe(II) ion, displacing water and locking the enzyme in an inactive state ()[3].

  • The 3,5-Dimethyl Substitution (Metabolic Stability & Conformational Locking): These methyl groups serve a dual purpose. First, they block the C3 and C5 positions from rapid cytochrome P450-mediated oxidative metabolism. Second, they induce a steric clash that restricts the rotational freedom of any ether or ester appendages attached to the 4-OH, reducing the entropic penalty upon target binding.

  • The 1-Phenyl Moiety (Hydrophobic Anchoring): The phenyl ring provides a lipophilic anchor that engages in π−π stacking interactions with aromatic residues within the hydrophobic pockets of kinase hinge regions or the substrate-binding clefts of KDMs, driving broad-spectrum antitumor activity ()[4].

Application Workflow 1: Synthesis and Screening of KDM4C Epigenetic Modulators

KDM4C (JMJD2C) is an epigenetic "eraser" overexpressed in breast and prostate cancers. The 4-hydroxypyrazole core is a validated inhibitor scaffold for KDM4C ()[5].

Experimental Protocol: O-Alkylation and AlphaScreen Validation

Objective: Synthesize a library of 4-O-alkylated derivatives and validate their KDM4C inhibitory activity using a self-validating biochemical assay.

Step 1: Base-Catalyzed O-Alkylation

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF.

  • Add anhydrous K2​CO3​ (1.5 eq). Causality: K2​CO3​ is chosen because its basicity is perfectly tuned to deprotonate the 4-OH (pKa ~ 8.5) without causing unwanted side reactions or degradation of sensitive electrophiles.

  • Introduce the desired alkyl halide (1.2 eq) dropwise at 0°C, then warm to room temperature for 4 hours.

  • Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the target ethers.

Step 2: Self-Validating AlphaScreen Assay

  • Assay Setup: Combine recombinant KDM4C enzyme, biotinylated H3K9me3 peptide substrate, Fe(II), ascorbate, and 2OG in HEPES buffer.

  • Compound Addition: Pin-transfer the synthesized pyrazole derivatives (10 µM to 1 nM) into the assay plate.

  • Internal Validation (Critical): Include Deferasirox as a positive control for pan-KDM Fe(II) chelation ()[6] and DMSO as a negative control. Calculate the Z'-factor. The assay is only deemed valid and proceeds to data analysis if Z' > 0.6.

  • Detection: Add AlphaScreen Streptavidin Donor beads and Anti-H3K9me1 Acceptor beads. Read the luminescent signal at 520-620 nm.

KDM4C_Workflow A 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (Scaffold) B O-Alkylation (K2CO3, DMF) Functionalization A->B Electrophile (RX) C Library Purification (Flash Chromatography) B->C Yield > 80% D AlphaScreen Assay (KDM4C Inhibition) C->D Array Formatting E Hit Validation (Z'-factor > 0.6) D->E IC50 Calculation

Caption: Workflow for synthesizing and screening KDM4C inhibitors using the pyrazol-4-ol scaffold.

Epigenetic_Pathway KDM4C KDM4C (JMJD2C) Active Enzyme H3K9me1 H3K9me1/2 (Active Chromatin) KDM4C->H3K9me1 Demethylation Inhibitor 4-Hydroxypyrazole Derivative Inhibitor->KDM4C Fe(II) Chelation H3K9me3 H3K9me3 (Repressive Mark) H3K9me3->KDM4C Substrate Repression Gene Repression (Tumor Suppression) H3K9me3->Repression Maintains Transcription Oncogene Transcription (Tumor Progression) H3K9me1->Transcription Promotes

Caption: Mechanism of KDM4C inhibition by 4-hydroxypyrazoles restoring repressive H3K9me3 marks.

Application Workflow 2: Kinase Inhibitor Development (FLT3/EGFR)

Pyrazole derivatives are highly effective at targeting the ATP-binding pocket of kinases, making them valuable in breast cancer and leukemia research ()[7].

Experimental Protocol: ADP-Glo Kinase Assay Workflow

Objective: Evaluate the synthesized pyrazole library for FLT3 kinase inhibition.

  • Kinase Reaction: Incubate recombinant FLT3 kinase with the pyrazole derivatives and ultra-pure ATP for 60 minutes.

  • Causality of Assay Choice: Use the ADP-Glo assay rather than a standard ATP-depletion assay. Why? ADP-Glo measures the newly generated ADP, providing a positive luminescent signal that correlates directly with kinase activity. This drastically reduces false positives from ATP-hydrolyzing impurities and yields a superior signal-to-background ratio.

  • Internal Validation: Include Staurosporine as a positive control for pan-kinase inhibition. Perform an orthogonal validation by testing the top hits in a cellular MTT viability assay using the MV4-11 leukemia cell line (which harbors an FLT3-ITD mutation).

Quantitative Data Presentation

The following table summarizes the biological activities of various 4-hydroxypyrazole derivatives and related scaffolds across different targets, providing benchmarks for new library development.

Target / EnzymeScaffold ModificationActivity ( IC50​ / GI50​ )Primary IndicationReference
KDM4C (JMJD2C) 4-hydroxypyrazole core147 µMEpigenetic Modulation[5]
Leukemia Cell Lines 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole0.03 - 0.09 µMBroad-spectrum Antitumor[4]
FLT3 Kinase Pyrazole derivative1.74 µMBreast Cancer / Leukemia[7]
JmjC KDMs Deferasirox (Chelator)15 - 30 µMPan-KDM Inhibition[6]

References

  • Zheng, Y. G., et al. "Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases." Quarterly Reviews of Biophysics.[Link]

  • Roatsch, M., et al. "The Clinically Used Iron Chelator Deferasirox Is an Inhibitor of Epigenetic JumonjiC Domain-Containing Histone Demethylases." ACS Chemical Biology.[Link]

  • Leurs, U., et al. "Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C)." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Rostom, S. A. F., et al. "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents." European Journal of Medicinal Chemistry.[Link]

  • Bansal, R., et al. "Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives." Pharmaceuticals (Basel).[Link]

Sources

Application

Application Notes and Protocols for the Purification of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

Abstract This technical guide provides a comprehensive overview of the purification and recrystallization of crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol. The protocols detailed herein are designed to yield a high-purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the purification and recrystallization of crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol. The protocols detailed herein are designed to yield a high-purity product suitable for downstream applications in research and drug development. This document elucidates the principles of solvent selection, provides step-by-step recrystallization procedures for both single-solvent and mixed-solvent systems, and offers a troubleshooting guide for common challenges encountered during the purification process.

Introduction: The Importance of Purity for Pyrazole Derivatives

3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol and its analogs are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The biological activity and physicochemical properties of these compounds are intrinsically linked to their purity. Impurities, which can include unreacted starting materials, by-products, and regioisomers, can confound experimental results and compromise the safety and efficacy of potential therapeutic agents. Therefore, robust and reproducible purification methods are paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] This guide will provide a detailed methodology for the application of this technique to crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Understanding Potential Impurities

The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol typically involves the condensation of phenylhydrazine with a β-dicarbonyl compound. Common impurities may include:

  • Unreacted Starting Materials: Residual phenylhydrazine or the β-dicarbonyl reactant.

  • Regioisomers: If an unsymmetrical β-dicarbonyl is used, different condensation products can form.

  • Oxidation Products: The hydroxyl group of the pyrazole can be susceptible to oxidation, leading to colored impurities.

  • By-products: Side reactions can lead to the formation of various other species.

A successful purification strategy must effectively separate the desired product from these potential contaminants.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter for a successful recrystallization.[1] For 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, a phenolic pyrazole derivative, solvents of intermediate polarity are generally a good starting point.[3] The solubility of the closely related compound, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), has been extensively studied and provides valuable guidance.[4][5][6]

Key Solvent Characteristics:

  • High solubility at elevated temperatures: To dissolve the crude product completely.

  • Low solubility at room or reduced temperatures: To maximize the recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Based on literature data for similar compounds, the following solvents are recommended for initial screening:

SolventRationale
Ethanol Often used for recrystallizing pyrazole derivatives and shows a significant increase in solubility for Edaravone with temperature.[5][7]
Methanol Similar to ethanol, it is a good solvent for many phenolic and pyrazole compounds.[3]
Aqueous Ethanol The addition of water as an anti-solvent can fine-tune the solubility and is a common technique for pyrazoles.[1]
Acetone A polar aprotic solvent that can be effective for dissolving many organic compounds.[8]
Ethyl Acetate A moderately polar solvent that can be used alone or in combination with a non-polar anti-solvent like hexane.

Experimental Protocols

Single-Solvent Recrystallization Protocol

This protocol is suitable when a single solvent with the desired temperature-dependent solubility profile is identified. Ethanol is often a good starting point for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

dot

Caption: Workflow for single-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to its boiling point with stirring. Continue adding the hot solvent portion-wise until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Note: Do not use charcoal with phenolic compounds if it contains ferric ions, which can form colored complexes.[2]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Mixed-Solvent Recrystallization Protocol

This method is useful when no single solvent provides the ideal solubility characteristics. A common and effective pair for pyrazole derivatives is ethanol and water.[1]

dot

Caption: Workflow for mixed-solvent recrystallization.

Methodology:

  • Dissolution: Dissolve the crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol in a minimal amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (an "anti-solvent," e.g., hot water) dropwise until the solution becomes faintly turbid (cloudy).[1] The two solvents must be miscible.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of the cold mixed-solvent system (or just the anti-solvent), and dry as described in the single-solvent protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
"Oiling out" - The melting point of the compound is lower than the boiling point of the solvent.- The solution cooled too rapidly.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.- Try a different solvent or solvent system with a lower boiling point.
Low recovery of purified product - Too much solvent was used.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product is still impure after recrystallization - The chosen solvent does not effectively differentiate between the product and impurities.- Impurities co-crystallized with the product.- Try a different recrystallization solvent or solvent system.- A second recrystallization may be necessary.- Consider purification by column chromatography prior to recrystallization.

Purity Assessment

The purity of the recrystallized 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[9]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol can be effectively achieved through recrystallization. Careful selection of the solvent system, based on the principles outlined in this guide, is crucial for obtaining a high-purity product. The detailed protocols for single- and mixed-solvent recrystallization, along with the troubleshooting guide, provide a robust framework for researchers to optimize the purification of this and other similar pyrazole derivatives.

References

  • Gaszner, A., et al. (2024). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. PMC. Available at: [Link]

  • Zhang, Y., et al. (2022). Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures. ACS Publications. Available at: [Link]

  • Ruan, H., et al. (2020). Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems and the Solvent Effect in Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Unknown. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2013). Any suggestion for the best solvent for phenolic compound and organic substances extraction?
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Zhang, Z., et al. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES.
  • Asiri, A. M., et al. (2011). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. MDPI.
  • Thakare, N. R., et al. (2012).
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND STRUCTURAL ELUCIDATION OF SOME NOVEL PYRAZOLIN-5-ONES. Rasayan Journal of Chemistry.
  • ResearchGate. (2013). Any suggestion for the best solvent for phenolic compound and organic substances extraction?
  • Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • MDPI. (2022). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. MDPI.
  • YouTube. (2021).
  • Asiri, A. M., et al. (2011). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. MDPI.
  • Asiri, A. M., et al. (2010). 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. MDPI.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Zhang, Z., et al. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES.
  • ACS Publications. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega.
  • ACS Publications. (1977). Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry.
  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • Li, Y., et al. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PMC.
  • Tursun, A., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PMC.
  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.
  • Cederbaum, A. I., et al. (1983). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed.

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Method

incorporating 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol into polymer matrices

Application Notes & Protocols Topic: Incorporating 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol into Polymer Matrices: A Guide for Researchers Introduction: The Rationale for Polymer Encapsulation 3,5-dimethyl-1-phenyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Incorporating 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol into Polymer Matrices: A Guide for Researchers

Introduction: The Rationale for Polymer Encapsulation

3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is a pyrazolone derivative with significant potential in various fields, including pharmaceuticals and materials science. Its structural similarity to Edaravone, a potent antioxidant and free radical scavenger, suggests its utility in applications requiring protection against oxidative stress.[1][2][3][4] However, like many small organic molecules, its direct application can be limited by factors such as poor solubility, instability, or the need for controlled delivery over time.[1][2][5]

Incorporating such active agents into polymer matrices is a powerful strategy to overcome these limitations.[6] A polymer matrix can protect the encapsulated molecule from degradation, control its release rate, and improve its bioavailability and overall efficacy.[1][7][8] This guide provides a comprehensive overview of the principles, methods, and validation techniques for successfully incorporating 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol into various polymer systems, empowering researchers to develop novel functional materials and advanced drug delivery systems.

Part 1: Foundational Concepts & Strategic Choices

Understanding the Active Molecule: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

Pyrazole derivatives form a significant class of heterocyclic compounds widely used in medicinal chemistry due to their diverse pharmacological properties.[9][10][11] The core pyrazole structure, a five-membered ring with two adjacent nitrogen atoms, allows for a wide range of functionalization and imparts unique chemical characteristics.[9][10] The subject of this guide, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, possesses a phenolic hydroxyl group, which is critical to its potential antioxidant activity but may also influence its interaction with polymer matrices.

Key Properties to Consider:

  • Solubility: The molecule's solubility in various organic solvents will be a primary determinant in selecting the appropriate incorporation method.[12]

  • Thermal Stability: Understanding the melting point and decomposition temperature is crucial, especially when considering thermal methods like melt extrusion.

  • Chemical Reactivity: The phenolic -OH group can form hydrogen bonds, which can be advantageous for creating stable dispersions but could also lead to unwanted interactions if not properly controlled.[13]

Selecting the Appropriate Polymer Matrix

The choice of polymer is as critical as the active agent itself. The ideal polymer should be compatible with the molecule and the intended application. For biomedical applications, biocompatibility and biodegradability are often paramount.[7][14]

Commonly Used Polymers for Small Molecule Incorporation:

PolymerKey CharacteristicsCommon Applications
Poly(lactic-co-glycolic acid) (PLGA) Biocompatible, biodegradable, FDA-approved.[14] Release rate can be tuned by adjusting the lactide-to-glycolide ratio.Controlled drug delivery (microspheres, nanoparticles).[1][3]
Poly(lactic acid) (PLA) Biodegradable thermoplastic polyester derived from renewable resources.Drug delivery, tissue engineering scaffolds.
Polycaprolactone (PCL) Biodegradable polyester with a low melting point and high flexibility.Long-term implants, drug delivery.
Polyvinylpyrrolidone (PVP) Water-soluble, enhances the dissolution rate of poorly soluble drugs.Solid dispersions, immediate-release formulations.[15][16]
Eudragit® Polymers (Polymethacrylates) A family of polymers with varying solubility profiles, often used for pH-dependent drug release (e.g., enteric coatings).[15][16]Targeted drug delivery to specific GI tract regions.
Overview of Incorporation Methodologies

The method used to combine the active molecule and the polymer matrix dictates the final form and properties of the composite material.

  • Solvent Casting: This is a versatile and straightforward technique for producing thin films.[17][18] It involves dissolving both the polymer and the active molecule in a common volatile solvent, casting the solution onto a surface, and allowing the solvent to evaporate.[17][19][20] This method is ideal for initial compatibility studies and for applications requiring film-based formats. The simplicity and low cost make it a widely used method of choice.[17][18]

  • Hot-Melt Extrusion (HME): HME is a solvent-free process that uses heat and mechanical shear to mix the active agent with a thermoplastic polymer at a molecular level.[8][21] This continuous process is highly efficient and is widely adopted in the pharmaceutical industry for creating solid dispersions, which can enhance the bioavailability of poorly soluble drugs.[15][16][21]

  • Emulsion-Solvent Evaporation: This technique is primarily used to fabricate microspheres or nanospheres, which are excellent for controlled-release applications.[7][22] The process involves creating an emulsion (e.g., oil-in-water) where a polymer/drug solution is dispersed in an immiscible phase, followed by the removal of the solvent to harden the particles.[7][23]

Part 2: Detailed Experimental Protocols

These protocols provide a starting point for experimentation. Researchers should optimize parameters such as solvent choice, polymer concentration, and drug loading based on their specific materials and objectives.

Protocol 1: Film Formation via Solvent Casting

This protocol describes the creation of a polymer film containing 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, using PLGA as the matrix. This method is excellent for assessing basic compatibility and for applications like transdermal patches or functional coatings.

SolventCastingWorkflow A 1. Preparation of Solution Dissolve PLGA and Pyrazolol in a common solvent (e.g., Dichloromethane). B 2. Homogenization Mix thoroughly (vortex/sonicate) to ensure a uniform solution. A->B C 3. Casting Pour the solution into a level Petri dish or onto a flat substrate. B->C D 4. Solvent Evaporation Dry in a fume hood or vacuum oven at a controlled temperature. C->D E 5. Film Recovery Carefully peel the dried film from the substrate. D->E F 6. Characterization Analyze the film using FTIR, DSC, SEM. E->F

Figure 1: General workflow for the solvent casting method.

Materials & Equipment:

  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM, HPLC grade)

  • Glass Petri dish or flat glass substrate

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Fume hood or vacuum oven

Step-by-Step Procedure:

  • Preparation of Polymer Solution: Weigh 500 mg of PLGA and dissolve it in 10 mL of DCM in a glass vial. Stir using a magnetic stirrer until the polymer is completely dissolved. This may take 30-60 minutes.

    • Causality Insight: The polymer must be fully dissolved to ensure a homogenous final film.[20] DCM is a common solvent for PLGA, but other solvents like acetone or ethyl acetate can be used depending on compatibility.[17]

  • Addition of Active Agent: Weigh 50 mg of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (for a 10% w/w loading relative to the polymer). Add it to the polymer solution.

  • Homogenization: Stir the mixture until the active agent is fully dissolved. If solubility is an issue, gentle warming or sonication can be applied. The goal is a clear, uniform solution.

  • Casting: Carefully pour the solution into a level glass Petri dish. The volume will determine the final film thickness. Ensure the dish is on a perfectly level surface to achieve uniform thickness.[18]

  • Solvent Evaporation: Place the Petri dish in a fume hood and cover it loosely (e.g., with perforated aluminum foil) to allow for slow, controlled solvent evaporation over 24-48 hours. Rapid evaporation can introduce bubbles or surface defects.

    • Causality Insight: The drying process is a critical variable that affects the film's stability and mechanical properties.[17] For more precise control, a vacuum oven at a temperature below the solvent's boiling point can be used.

  • Film Recovery and Storage: Once completely dry, carefully peel the film from the glass substrate using flat-tipped forceps. Store the film in a desiccator to protect it from moisture.

Protocol 2: Microsphere Preparation via Oil-in-Water (o/w) Emulsion-Solvent Evaporation

This protocol is designed to encapsulate the pyrazolol derivative within biodegradable PLGA microspheres, suitable for creating controlled-release formulations.

EmulsionWorkflow cluster_oil Oil Phase (Dispersed) cluster_water Water Phase (Continuous) A 1. Dissolve PLGA and Pyrazolol in Dichloromethane (DCM). C 3. Emulsification Add Oil Phase to Water Phase under high-speed homogenization. A->C B 2. Prepare aqueous solution of Polyvinyl Alcohol (PVA). B->C D 4. Solvent Evaporation Stir emulsion for several hours to evaporate DCM and harden microspheres. C->D E 5. Collection & Washing Centrifuge to collect spheres, then wash with deionized water to remove PVA. D->E F 6. Lyophilization Freeze-dry the microspheres to obtain a free-flowing powder. E->F

Figure 2: Workflow for microsphere preparation via o/w emulsion.

Materials & Equipment:

  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM, HPLC grade)

  • Polyvinyl Alcohol (PVA), 87-89% hydrolyzed

  • Deionized water

  • High-speed homogenizer

  • Magnetic stirrer

  • Centrifuge and tubes

  • Lyophilizer (Freeze-dryer)

Step-by-Step Procedure:

  • Prepare the Organic (Oil) Phase: Dissolve 200 mg of PLGA and 20 mg of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol in 2 mL of DCM. This solution constitutes the dispersed phase.[7]

  • Prepare the Aqueous (Water) Phase: Dissolve PVA in deionized water to create a 1% (w/v) solution. For example, dissolve 200 mg of PVA in 20 mL of water. This will act as the emulsion stabilizer.

    • Causality Insight: PVA is a surfactant that prevents the oil droplets from coalescing during emulsification, thereby controlling the size and stability of the resulting microspheres.

  • Form the Emulsion: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 8,000-10,000 rpm) for 2-3 minutes. This should create a stable oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir moderately with a magnetic stirrer for 3-4 hours at room temperature. This allows the DCM to evaporate from the dispersed droplets, causing the PLGA to precipitate and form solid microspheres.[24]

  • Collect and Wash the Microspheres: Collect the hardened microspheres by centrifugation (e.g., 10,000 rpm for 10 minutes). Discard the supernatant and resuspend the microspheres in deionized water. Repeat this washing step three times to remove residual PVA.

  • Lyophilization: Freeze the washed microsphere suspension (e.g., at -80°C) and then lyophilize (freeze-dry) for 48 hours to obtain a dry, free-flowing powder. Store in a desiccator.

Part 3: Characterization and Validation

Characterization is essential to confirm the successful incorporation of the active molecule and to understand the properties of the final composite material.[25]

CharacterizationWorkflow cluster_outputs Key Information Obtained Start Polymer-Pyrazolol Composite FTIR FTIR Spectroscopy Start->FTIR DSC Differential Scanning Calorimetry Start->DSC SEM Scanning Electron Microscopy Start->SEM XRD X-Ray Diffraction Start->XRD Out_FTIR Chemical Interaction (e.g., H-bonding) FTIR->Out_FTIR Out_DSC Physical State (Amorphous/Crystalline) Thermal Stability DSC->Out_DSC Out_SEM Surface Morphology Dispersion Quality SEM->Out_SEM Out_XRD Crystallinity of Active Agent XRD->Out_XRD

Figure 3: A typical workflow for characterizing polymer composites.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present and to probe for interactions between the polymer and the active agent.[14][26][27]

  • Protocol: Analyze samples of the pure pyrazolol, the blank polymer matrix, and the composite material.

  • Interpretation: Compare the spectra. The spectrum of the composite should show characteristic peaks from both the polymer and the pyrazolol. The absence of new peaks indicates no covalent bond formation.[28] Shifts in the position or shape of certain peaks (e.g., the carbonyl group of PLGA or the hydroxyl group of the pyrazolol) can suggest non-covalent interactions like hydrogen bonding.[13][26]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, providing insight into its physical state.[29][30]

  • Protocol: Heat small, weighed samples of the pure pyrazolol, blank polymer, and composite under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

  • Interpretation: The thermogram of the pure pyrazolol will show a sharp endothermic peak at its melting point. In the composite's thermogram, the absence or significant reduction and broadening of this peak indicates that the molecule is molecularly dispersed (i.e., in an amorphous state) within the polymer matrix.[30][31] This is often desirable as it can improve solubility and release kinetics. A shift in the polymer's glass transition temperature (Tg) can also indicate miscibility and interaction.[29][32]

Example DSC Data Summary:

SampleGlass Transition (Tg)Melting Peak (Tm) of PyrazololInterpretation
3,5-dimethyl-1-phenyl-1H-pyrazol-4-olN/A~150°C (Hypothetical)Crystalline solid.
Blank PLGA Matrix~45°CN/AAmorphous polymer.
PLGA-Pyrazolol Composite (10% loading)~47°CAbsentPyrazolol is molecularly dispersed in an amorphous state within the polymer.
Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the material's surface morphology.

  • Protocol: Mount the sample (a piece of film or a sprinkle of microspheres) onto an SEM stub and sputter-coat with a conductive material (e.g., gold). Image at various magnifications.

  • Interpretation: For films, SEM can reveal a smooth, uniform surface, indicating good dispersion, or it can show aggregates if the active agent has crystallized on the surface. For microspheres, SEM is used to assess their size, shape (ideally spherical), and surface texture (smooth or porous).

References

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  • Exploring Nano-Delivery Systems to Enhance the Edaravone Performance in Amyotrophic Lateral Sclerosis Treatment. ResearchGate. Available from: [Link]

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  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available from: [Link]

  • FTIR Spectra of drug, polymers, and physical mixture of drug and... ResearchGate. Available from: [Link]

  • Differential Scanning Calorimetric Analysis of Drug-Polymer Interaction in Glutinous Rice Based Microbeads. ResearchGate. Available from: [Link]

  • Radiation tolerant polymeric films through the incorporation of small molecule dopants in the polymer matrix. Journal of Applied Physics. Available from: [Link]

  • Regulating Drug Release with Microspheres: Formulation, Mechanisms, and Challenges. Impactfactor. Available from: [Link]

  • Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs. PMC. Available from: [Link]

  • An update on the contribution of hot-melt extrusion technology to advance drug delivery in the 21st century: Part II. PMC. Available from: [Link]

  • Method of preparing covered porous biodegradable polymer microspheres for sustained-release drug delivery and tissue regeneration. Google Patents.
  • Preparation of PLGA Microspheres Using the Non-Toxic Glycofurol as Polymer Solvent by a Modified Phase Inversion Methodology. MDPI. Available from: [Link]

  • Pharmaceutical Applications of Hot-Melt Extrusion: Part II. Taylor & Francis Online. Available from: [Link]

  • Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. Dovepress. Available from: [Link]

  • Aspirin-Loaded Polymeric Films for Drug Delivery Systems: Comparison between Soaking and Supercritical CO2 Impregnation. MDPI. Available from: [Link]

  • POLYMER STRUCTURE AND CHARACTERIZATION. Professor John A. Nairn. Available from: [Link]

  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. PubChem. Available from: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. Available from: [Link]

  • A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol . Below, you will find a mechanistic breakdown of the problem, a diagnostic workflow, field-proven troubleshooting FAQs, and self-validating experimental protocols.

Mechanistic Background: The Causality of Insolubility

To effectively solubilize 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, we must first understand why it resists aqueous solvation. The poor solubility of this molecule is driven by two competing thermodynamic forces:

  • High Crystal Packing Energy: The planar nature of the pyrazole-phenyl conjugate system, combined with strong intermolecular hydrogen bonding via the C4-hydroxyl group, results in a highly stable crystal lattice[1]. Overcoming this lattice energy requires significant solvation energy, which water alone cannot provide.

  • Hydrophobic Hydration: The non-polar 1-phenyl ring and the 3,5-dimethyl groups disrupt the hydrogen-bonding network of water. When introduced to an aqueous environment, water molecules are forced to form highly ordered "clathrate" cages around these hydrophobic moieties, resulting in an entropically unfavorable state[2].

Diagnostic Solubilization Workflow

Use the following decision matrix to determine the most appropriate solubilization strategy based on your downstream assay requirements.

SolubilizationWorkflow Start Low Aqueous Solubility: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol CheckPH Is the downstream assay pH-flexible (pH > 9.5)? Start->CheckPH AdjustPH Adjust pH to basic (Deprotonate 4-OH group) CheckPH->AdjustPH Yes CheckSolvent Are organic co-solvents (DMSO/EtOH) tolerated? CheckPH->CheckSolvent No UseCosolvent Add 5-10% DMSO/EtOH as Co-solvent CheckSolvent->UseCosolvent Yes CheckFormulation Select Advanced Formulation Strategy CheckSolvent->CheckFormulation No UseCD HP-β-CD Complexation (Host-Guest Encapsulation) CheckFormulation->UseCD Liquid Formulation UseSD Polymer Solid Dispersion (e.g., PVP/HPMC matrix) CheckFormulation->UseSD Solid/Film Formulation

Troubleshooting workflow for aqueous solubilization of pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound dissolves perfectly in DMSO but "crashes out" (precipitates) immediately when diluted into PBS for my cell assay. Why does this happen, and how do I fix it? A1: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced to an aqueous buffer, the local polarity changes drastically. The compound rapidly reaches supersaturation and nucleates into amorphous or crystalline aggregates because its aqueous solubility limit is exceeded[2]. Solution: Avoid direct bolus addition. Instead, pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80) or use a stepwise dilution method. If organic solvents must be avoided, switch to a cyclodextrin-based vehicle[3].

Q2: Can I use pH adjustments to solubilize 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol without using organic solvents? A2: Yes, provided your assay can tolerate non-physiological pH. Pyrazole derivatives can be weakly basic at the pyrazole nitrogen or weakly acidic if substituted with specific groups[2],[4]. In this molecule, the 4-hydroxyl group acts as a weak acid. By adjusting the aqueous medium to a basic pH (> 9.5) using NaOH or a high-pH buffer, you deprotonate the hydroxyl group to form a highly soluble phenolate-like salt[4].

Q3: I need a physiologically compatible vehicle for in vivo dosing. What is the most reliable formulation strategy? A3: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of lipophilic molecules[3]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[5]. The lipophilic 1-phenyl-pyrazole core of your compound partitions into this hydrophobic cavity, effectively "hiding" it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures high solubility in water[3].

Q4: Cyclodextrin complexation didn't yield a high enough concentration. What is the next logical step? A4: If complexation fails, transition to a miniaturized polymer solid dispersion[6]. By dispersing the drug within a hydrophilic polymer matrix (like PVP or HPMC), you force the compound into an amorphous state, completely bypassing the high crystal packing energy barrier[1],[6]. When this dispersion is introduced to water, the polymer dissolves rapidly, releasing the drug in a highly soluble, transiently supersaturated state.

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionEstimated Solubility IncreasePhysiological CompatibilityPrimary Drawback
pH Adjustment (>9.5) Deprotonation of 4-OH to form soluble salt[4]10x - 50xLow (Tolerated only in specific in vitro assays)Can cause cellular toxicity or alter target binding.
Co-Solvents (10% DMSO) Reduces dielectric constant of the medium[2]5x - 20xModerate (Tolerated up to 1-2% in cell culture)High risk of precipitation upon further dilution.
HP-β-CD Complexation Host-guest encapsulation of hydrophobic core[3]50x - 100xHigh (FDA approved for IV and oral dosing)Requires optimization of molar ratios (1:1 to 1:3).
Polymer Solid Dispersion Amorphous conversion; overcomes crystal lattice energy[6]100x+ (Transient)HighProne to recrystallization over long storage periods.

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Co-Evaporation Method)

This protocol utilizes thermodynamic driving forces to encapsulate the pyrazole derivative into the cyclodextrin cavity[3],[5].

  • Preparation: Dissolve 10 mg of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol in 2 mL of a volatile organic solvent (e.g., ethanol or methanol).

  • Host Addition: In a separate vessel, dissolve HP-β-CD in 5 mL of purified water at a 1:2 (Drug:CD) molar ratio[3].

  • Mixing: Slowly add the organic drug solution to the aqueous cyclodextrin solution dropwise under continuous magnetic stirring at 40°C.

  • Evaporation: Continue stirring in an open vessel (or use a rotary evaporator) until the ethanol is completely removed.

  • Self-Validation Step: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter.

    • Causality Check: If the solution is completely transparent and the UV-Vis absorbance of the filtrate matches the theoretical concentration of the input drug, quantitative complexation has been achieved without micro-precipitates[5].

Protocol B: Miniaturized Polymer Solid Dispersion (Solvent Casting)

Use this method to force the drug into an amorphous state for rapid dissolution[6].

  • Matrix Preparation: Prepare a 5% (w/v) solution of Polyvinylpyrrolidone (PVP K30) in a 1:1 mixture of Methanol and Dichloromethane (DCM).

  • Drug Incorporation: Dissolve the pyrazole derivative into the polymer solution at a 1:4 (Drug:Polymer) weight ratio[6].

  • Casting: Cast the solution onto a glass Petri dish. (For high-throughput screening, an inkjet 2D printer can be used to dispense micro-volumes into 96-well plates[6]).

  • Drying: Evaporate the solvent in a vacuum oven at 40°C for 24 hours to yield a clear, amorphous solid film.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the scraped film.

    • Causality Check: A successful solid dispersion will show a broad "halo" pattern. The absence of sharp diffraction peaks confirms the complete destruction of the crystalline lattice, guaranteeing rapid aqueous dissolution upon reconstitution.

Sources

Optimization

Technical Support Center: Stability & Storage of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected assay failures or synthetic yield drops due to the degradation of sensitive molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected assay failures or synthetic yield drops due to the degradation of sensitive molecular building blocks.

3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS: 16209-01-1) is a highly versatile intermediate, but its structural features—specifically the electron-rich pyrazole core combined with a C4-hydroxyl group—make it uniquely susceptible to oxidative and photochemical degradation[1]. This guide is designed to provide you with the mechanistic understanding and field-proven, self-validating protocols necessary to maintain the absolute integrity of your compound during long-term storage.

Section 1: Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the underlying chemical causality. The degradation of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is not random; it is primarily driven by two distinct but related pathways:

  • Electron-Transfer Photo-oxidation: Exposure to UV or visible light excites the molecule. The electron-donating methyl groups at the 3- and 5-positions stabilize the formation of a radical cation intermediate upon electron transfer to the solvent or ambient oxygen[2][3]. This intermediate rapidly decomposes or dimerizes into complex pyrazolone or quinone-imine derivatives.

  • Auto-oxidation: The electron-rich nature of the 1-phenyl-1H-pyrazol-4-ol system makes it highly prone to auto-oxidation in the presence of atmospheric oxygen, leading to rapid discoloration and loss of assay purity[4].

DegradationLogic Compound 3,5-Dimethyl-1-phenyl -1H-pyrazol-4-ol Light UV/Vis Light Exposure Compound->Light Photochemical Excitation Oxygen Atmospheric Oxygen (O2) Compound->Oxygen Auto-oxidation Radical Radical Cation Formation (Electron Transfer) Light->Radical Peroxide Peroxide/Hydroperoxide Intermediates Oxygen->Peroxide Degradation Degradation Products (Quinones, Dimers, Ring Cleavage) Radical->Degradation Peroxide->Degradation Intervention1 Intervention: Amber Glass & Dark Storage Intervention1->Light Blocks Intervention2 Intervention: Argon Purge & Hermetic Seal Intervention2->Oxygen Prevents

Logical relationship between environmental stressors, degradation pathways, and interventions.

Section 2: Troubleshooting Guide

Q1: My 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol powder has turned from off-white to a pinkish-brown hue. What happened? Root Cause: This color change is the hallmark of oxidative degradation. The C4-hydroxyl group has oxidized to form highly conjugated quinone-like or dimeric species[2]. Even trace amounts (<0.5%) of these byproducts possess high molar absorptivity, causing significant discoloration. Corrective Action:

  • Do not use the discolored batch for sensitive biological assays, as oxidized byproducts can act as radical initiators or pan-assay interference compounds (PAINS).

  • Re-purify the material via flash chromatography (silica gel, Hexanes/EtOAc) or recrystallization.

  • Immediately transition the purified batch to the "Argon-Purged Freezer Protocol" (see Section 3).

Q2: I stored the compound in a clear vial on the benchtop, and the LC-MS purity dropped by 15% over two months. Is it hydrolyzing? Root Cause: While esterified pyrazoles can undergo acid-catalyzed hydrolysis[5], the free 4-ol in this compound is primarily undergoing photo-oxidation. Clear glass allows UV and ambient laboratory light to trigger the electron-transfer photo-oxidation cascade[3]. Corrective Action: Always store this compound in amber glass vials. If benchtop use is required during active synthesis, wrap the primary container in aluminum foil.

Q3: My stock solutions in DMSO are degrading much faster than the dry powder. Why? Root Cause: DMSO is highly hygroscopic and readily absorbs moisture and oxygen from the air. Dissolved oxygen in a liquid matrix reacts exponentially faster with the pyrazol-4-ol solute than atmospheric oxygen reacts with a crystalline solid lattice[4]. Corrective Action: Prepare single-use aliquots of the stock solution. If multi-use is unavoidable, degas the DMSO (via freeze-pump-thaw or sparging with Argon) prior to dissolution, and store aliquots at -80°C.

Section 3: Standard Operating Protocol (SOP) for Long-Term Storage

To establish a self-validating system where degradation is mathematically minimized, follow this step-by-step methodology for long-term storage (>3 months).

  • Step 1: Aliquoting (Minimizing Exposure)

    • Rationale: Repeatedly opening a primary container introduces fresh oxygen and ambient moisture, resetting the degradation clock.

    • Action: Weigh the bulk compound into single-experiment portions (e.g., 10 mg to 50 mg) using amber glass vials with PTFE-lined screw caps.

  • Step 2: Inert Gas Purging (Displacing Oxygen)

    • Rationale: Removing the primary reactant (O2) halts auto-oxidation pathways.

    • Action: Insert a gentle stream of Argon gas (Argon is heavier than air and preferred over Nitrogen) into the vial for 15-20 seconds. Cap the vial immediately while the gas is still flowing to ensure a positive pressure seal.

  • Step 3: Desiccation & Secondary Containment

    • Rationale: Trace moisture acts as a catalyst for proton-transfer steps during oxidation.

    • Action: Place the Argon-purged vials into a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator jar) containing active, indicating silica gel.

  • Step 4: Temperature Control & Self-Validation

    • Rationale: According to the Arrhenius equation, lowering the temperature exponentially decreases the reaction rate of degradation pathways.

    • Action: Store the secondary container in a -20°C freezer.

    • Crucial Self-Validation Step: When retrieving a vial, you must allow it to equilibrate to room temperature in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly compromising the integrity of the remaining sample.

Section 4: Quantitative Stability Data

The following table summarizes the expected purity retention of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol under various storage conditions, highlighting the necessity of the SOP.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month Purity12-Month Purity
25°C (Benchtop) Ambient AirClear Glass98.5%92.1%< 85.0%
4°C (Fridge) Ambient AirAmber Glass99.5%97.2%94.1%
-20°C (Freezer) Argon PurgedAmber Glass> 99.9%99.8%99.5%
-80°C (Ultra-low) Argon PurgedSealed Ampoule> 99.9%> 99.9%99.8%

(Note: Data represents typical degradation trajectories for electron-rich pyrazolols based on accelerated stability testing models).

Section 5: Frequently Asked Questions (FAQs)

Q: Can I store the compound in a standard plastic microcentrifuge tube? A: No. Standard polypropylene tubes are somewhat permeable to oxygen over long periods and do not block UV light. Always use amber glass for solid storage.

Q: If I suspect degradation, what is the best analytical method to verify purity? A: Reverse-Phase HPLC with a UV-Vis diode array detector (DAD) or LC-MS is optimal. Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and 320 nm). Degradation products often show strong absorbance at higher wavelengths due to extended conjugation.

Q: Is it safe to dry the compound in a vacuum oven if it absorbs moisture? A: Yes, but the temperature must be strictly controlled. Dry under high vacuum at ambient temperature or no higher than 40°C. High heat in the presence of trace oxygen will severely accelerate oxidative degradation.

References
  • Title: Synthesis and characterization of 1,3,5-triarylpyrazol-4-ols... and theoretical studies of the stability of pyrazol-4-ol toward acid dehydration Source: researchgate.net (Journal of Molecular Structure) URL: [Link]

  • Title: Non-oxidative photoreaction of 1,3,5-triaryl-2-pyrazoline-4-ol (4-methoxy) derivatives Source: uzh.ch (Zurich Open Repository and Archive) URL: [Link]

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

Sources

Troubleshooting

optimizing reaction conditions for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol functionalization

Welcome to the Technical Support Center for the functionalization of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS No.: 16209-01-1)[1]. This guide is designed for researchers, medicinal chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS No.: 16209-01-1)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this privileged heterocyclic scaffold to build structural diversity.

Below, you will find an in-depth analysis of the mechanistic causality dictating this compound's reactivity, a troubleshooting Q&A for common experimental bottlenecks, validated protocols, and quantitative data to guide your reaction optimization.

Part 1: Core Principles & Mechanistic Causality

To successfully functionalize 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, one must understand the interplay between its electronic profile and its unique steric environment.

1. The Electronic Profile (Acidity & Nucleophilicity) The hydroxyl group at the C4 position of the pyrazole ring exhibits phenolic-like acidity. Predictive models and empirical data for related pyrazol-4-ols (such as 1-methyl-1H-pyrazol-4-ol) place the pKa​ in the range of 8.5 to 9.5[2]. Consequently, mild to moderate bases (e.g., K2​CO3​ , Cs2​CO3​ ) are entirely sufficient to deprotonate the hydroxyl group and generate the reactive pyrazolate anion.

2. The Steric Shielding Effect The most critical factor in optimizing this reaction is the severe steric hindrance imposed by the flanking methyl groups at the C3 and C5 positions. This structural feature creates a localized steric shield around the C4-OH, analogous to the well-documented hindrance observed in 2,6-di-tert-butylphenols[3]. Because of this, standard SN​2 alkylation conditions often fail or result in poor yields, particularly with secondary or bulky electrophiles. To overcome this, the reaction relies heavily on the use of highly polar aprotic solvents (like DMF or DMSO) to fully solvate the counter-cation, leaving a "naked" and highly reactive oxygen nucleophile[3].

Part 2: Troubleshooting Guide & FAQs

Q1: I am using K2​CO3​ in acetone for O-alkylation with a primary alkyl bromide, but my yields are stalled at 30%. How can I drive this to completion? A: The issue is solvent polarity and ion pairing. Acetone does not sufficiently separate the potassium cation from the pyrazolate anion, and the steric bulk of the 3,5-dimethyl groups prevents the tight ion pair from attacking the electrophile. Solution: Switch your solvent to DMF or DMSO and elevate the temperature to 60 °C. For an immediate yield boost, upgrade your base to Cesium Carbonate ( Cs2​CO3​ ). The larger radius of the cesium ion results in a looser ion pair, significantly enhancing the nucleophilicity of the oxygen.

Q2: I need to attach a secondary alkyl group (e.g., isopropyl). Alkyl halides are completely unreactive, yielding only recovered starting material. What is the alternative? A: The trajectory required for an SN​2 attack on a secondary carbon is physically blocked by the C3/C5 methyl groups. Solution: You must increase the electrophilicity of your alkylating agent. Switch from an alkyl halide to an alkyl triflate (trifluoromethanesulfonate). If triflates are unstable, employ a Mitsunobu reaction (using the corresponding secondary alcohol, DIAD, and PPh3​ in THF). The Mitsunobu intermediate is highly electrophilic and can force the C-O bond formation despite the steric crowding.

Q3: Can I perform O-arylation to synthesize a diaryl ether analog? A: Yes, but standard Nucleophilic Aromatic Substitution ( SN​Ar ) will only work if your aryl halide is highly electron-deficient (e.g., 1-fluoro-4-nitrobenzene). For standard aryl halides, you must use transition-metal catalysis[4]. Solution: An Ullmann-type coupling is highly effective. Use CuI (10 mol%), a bidentate ligand like 1,10-phenanthroline or N,N-dimethylglycine to stabilize the copper intermediate, and Cs2​CO3​ in toluene or dioxane at 100–110 °C.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields based on the steric demands of the electrophile.

Electrophile TypeBaseSolventTemp (°C)Time (h)Expected YieldMechanistic Rationale
Primary Alkyl-Br K2​CO3​ Acetone562425 - 35%Tight ion pairing limits nucleophilicity.
Primary Alkyl-Br Cs2​CO3​ DMF601285 - 95%Loose ion pair; naked anion easily attacks unhindered carbon.
Secondary Alkyl-Br Cs2​CO3​ DMF8024< 10% SN​2 trajectory blocked by 3,5-dimethyl groups.
Secondary Alkyl-OTf NaH THF0 to 25465 - 75%Hyper-electrophilic leaving group overcomes steric barrier.
Aryl-I (Unactivated) Cs2​CO3​ , CuIDioxane1101870 - 80%Copper catalysis bypasses SN​Ar requirements via oxidative addition.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized O-Alkylation (Primary Electrophiles)

This protocol is self-validating: the color change from colorless to bright yellow upon base addition confirms the generation of the active pyrazolate anion.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL) under an argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous Cs2​CO3​ (1.5 equiv, 7.5 mmol). Stir the suspension at room temperature for 30 minutes. The mixture will turn a vibrant yellow, indicating successful anion formation.

  • Alkylation: Dropwise, add the primary alkyl bromide (1.2 equiv, 6.0 mmol) via syringe.

  • Heating: Attach a reflux condenser and heat the reaction block to 60 °C for 12 hours.

  • Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Catalyzed O-Arylation (Ullmann Coupling)
  • Catalyst Assembly: In a Schlenk tube, combine 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (1.0 equiv), the aryl iodide (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reaction: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the tube and heat to 110 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a short pad of Celite to remove copper salts. Concentrate and purify via chromatography.

Part 5: Reaction Workflow Visualization

G SM 3,5-dimethyl-1-phenyl -1H-pyrazol-4-ol Base Deprotonation (Cs2CO3 / DMF) SM->Base Anion Pyrazolate Anion (Sterically Hindered) Base->Anion Alkylation O-Alkylation (Primary R-X) Anion->Alkylation Aliphatic Electrophile Arylation O-Arylation (CuI / Ar-I) Anion->Arylation Aromatic Electrophile Prod1 O-Alkyl Ether Alkylation->Prod1 Prod2 O-Aryl Ether Arylation->Prod2

Workflow for O-functionalization of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Part 6: References

  • Cas 78242-20-3, 1-Methyl-1H-pyrazol-4-ol - LookChem. LookChem. Available at:[Link]

  • Process for oxygen-alkylation of sterically hindered phenols (US3870744A). Google Patents. Available at:

  • Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof (WO2018069222A1). Google Patents. Available at:

Sources

Optimization

reducing side products during 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol crystallization

Advanced Troubleshooting & Side-Product Rejection Guide Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex purification thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Side-Product Rejection Guide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex purification thermodynamics of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS: 16209-01-1).

Mechanistic Overview: The Crystallization Challenge

The 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol molecule presents a unique thermodynamic challenge during crystallization. The pyrazole core contains weakly basic nitrogens, while the 4-hydroxyl group acts as a potent hydrogen bond donor and acceptor[1]. This dichotomy allows the molecule to form complex, multi-directional intermolecular networks.

When combined with the steric bulk of the 3,5-dimethyl groups and the high lipophilicity of the 1-phenyl ring, the molecule often struggles to adopt the planar conformation required for rapid crystal lattice assembly. Instead of nucleating, the system frequently crosses the spinodal curve during cooling, resulting in Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"[2]. Furthermore, the electron-rich nature of the hydroxylated pyrazole ring makes it highly susceptible to auto-oxidation, trapping colored impurities within the amorphous oil[3].

Troubleshooting FAQs

Q1: My 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol is "oiling out" instead of forming crystals. How do I force nucleation? Causality & Solution: Oiling out occurs when the crystallization temperature drops below the solubility limit but remains above the melting point of the solute-solvent mixture, causing the compound to separate as a solute-rich liquid[2]. To prevent this, transition to a Mixed-Solvent System (e.g., Ethanol/Water). Dissolve the crude product in the "good" solvent (Ethanol) at 70°C, and add the anti-solvent (Water) dropwise until the exact boundary of the metastable zone is reached (indicated by faint, persistent turbidity)[2]. Crucially, you must introduce seed crystals at this elevated temperature before initiating a slow, controlled cooling ramp (0.2 °C/min). Seeding bypasses the high activation energy of homogeneous nucleation.

Q2: The final crystals have a yellowish-brown tint instead of being pure white. What is the chemical source, and how is it removed? Causality & Solution: A yellow or brown coloration is a direct indicator of oxidized impurities. The 4-hydroxyl group and residual unreacted phenylhydrazine precursors are highly sensitive to air oxidation, forming conjugated pyrazolone byproducts[3]. To reject these, perform a hot filtration of your dissolved crude mixture through a pre-warmed pad of activated carbon and Celite[3]. The highly porous carbon selectively adsorbs the polymeric and oxidized conjugated systems. Ensure your crystallization solvents are degassed (sparged with nitrogen) to prevent re-oxidation during the cooling phase.

Q3: I am seeing co-crystallization of regioisomers (e.g., 3-ethyl variants) and unreacted starting materials. How do I reject these? Causality & Solution: Impurities that are structurally homologous to the product easily incorporate into the crystal lattice by substituting at standard lattice points[4]. You must shift the thermodynamic equilibrium by leveraging the unique 4-OH group. Using a highly polar protic solvent like Isopropanol enhances the solubility differential between the hydroxylated target product and non-hydroxylated starting materials[1]. If basic unreacted precursors persist, an acid-addition salt wash (using dilute HCl) can partition the basic impurities into an aqueous waste layer before organic crystallization[4].

Q4: My compound won't crystallize at all, even after cooling to 2°C in an ice bath. What is the thermodynamic failure point? Causality & Solution: The system is kinetically trapped in a highly stable supersaturated state, or the solvent volume is simply too high, keeping the concentration below the solubility limit[2]. First, verify the concentration: evaporate 30-50% of the solvent under reduced pressure and re-attempt cooling[2]. If the volume is optimal but nucleation still fails, induce mechanical nucleation by vigorously scratching the inside of the glass flask with a glass rod (creating localized high-energy cavitation sites), or perform trituration by adding a cold, highly non-polar solvent like hexanes to aggressively force precipitation[3].

Solvent Selection & Impurity Rejection Data

Summarizing quantitative solvent parameters is critical for designing a self-validating crystallization system.

Table 1: Solvent Selection Matrix for Pyrazole Crystallization

SolventPolarity (Dielectric Constant)Solubilization RoleMechanistic Rationale
Ethanol Protic (24.3)Primary SolventDisrupts solute-solute H-bonding via the 4-OH group; excellent for cooling crystallization[1].
Ethyl Acetate Aprotic (6.0)Primary SolventGood for intermediate polarity; minimizes acid/base interactions during dissolution[1].
Water Protic (80.1)Anti-SolventRapidly decreases solubility; must be added dropwise at high temps to avoid LLPS[2].
Hexanes Non-polar (1.9)Trituration / WashRemoves highly lipophilic unreacted starting materials and forces precipitation[3].

Table 2: Common Impurities and Rejection Strategies

Impurity TypeChemical SourceValidated Rejection Strategy
Pyrazolones (Colored) Oxidation of the pyrazole core or hydrazine precursor[3].Hot filtration with activated carbon; degassing solvents prior to use.
Regioisomers Cyclization byproducts (e.g., 3-ethyl vs 3,5-dimethyl)[4].Cooling crystallization in highly selective protic solvents (e.g., Isopropanol).
Unreacted Precursors Incomplete condensation during synthesis[3].Cold-solvent washing or acid-addition salt precipitation[4].

Validated Experimental Protocols

Protocol A: Mixed-Solvent Crystallization (Anti-Solvent Approach)

Objective: Prevent liquid-liquid phase separation (oiling out) and reject structurally similar regioisomers.

  • Dissolution: Suspend 10.0 g of crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol in 30 mL of absolute ethanol in a round-bottom flask[1].

  • Heating: Heat the suspension to 70°C under continuous stirring (400 rpm) until complete dissolution is achieved. Causality: Elevated temperature ensures the destruction of any polymorphic aggregates.

  • Hot Filtration (If Colored): If the solution exhibits a yellow/brown tint, add 0.5 g of activated carbon, stir for 5 minutes at 70°C, and filter rapidly through a pre-warmed Celite pad into a clean, hot flask[3].

  • Anti-Solvent Addition & Self-Validation: While maintaining the temperature at 65-70°C, add deionized water dropwise. Stop immediately when the solution becomes faintly turbid.

    • Self-Validation Check: Reheat the solution by 2-3°C. If the turbidity disappears, the exact metastable boundary has been reached. If it remains, excess water was added; add 1-2 mL of hot ethanol to clear it[2].

  • Seeding: Cool the clear solution to 60°C and introduce 10-20 mg of pure 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol seed crystals.

  • Controlled Cooling: Cool the mixture to room temperature at a strict rate of 0.2°C/min. Once at 25°C, transfer to an ice bath (2-8°C) for 2 hours to maximize yield[1].

  • Isolation: Collect crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of an ice-cold 20% ethanol/water mixture to displace mother liquor impurities without dissolving the product[2]. Dry under vacuum to a constant weight.

Crystallization Decision Workflow

CrystallizationTroubleshooting Start Crude 3,5-dimethyl-1-phenyl- 1H-pyrazol-4-ol Dissolve Dissolve in Protic Solvent (e.g., EtOH at 70°C) Start->Dissolve CheckColor Are colored oxidation byproducts present? Dissolve->CheckColor Carbon Hot Filtration via Activated Carbon/Celite CheckColor->Carbon Yes (Yellow/Brown) Cooling Controlled Cooling (0.2 °C/min) CheckColor->Cooling No (Clear/Pale) Carbon->Cooling CheckState Does the product oil out (LLPS)? Cooling->CheckState Seed Reheat to 60°C, Add Anti-Solvent & Seed Crystals CheckState->Seed Yes (Oiling Out) Crystallize Isolate Pure Crystals via Vacuum Filtration CheckState->Crystallize No (Nucleation) Seed->Crystallize

Troubleshooting workflow for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol crystallization.

References

  • [2] Title : Recrystallization techniques for purifying pyrazole compounds | Source : benchchem.com | URL : 2

  • [1] Title : Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives | Source : benchchem.com | URL : 1

  • [3] Title : Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole | Source : benchchem.com | URL : 3

  • [4] Title : WO2011076194A1 - Method for purifying pyrazoles | Source : google.com | URL : 4

Sources

Troubleshooting

overcoming steric hindrance in 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol substitution reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the functionalization of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol . Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the functionalization of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol .

While general pyrazole substitution often focuses on N-alkylation[1], targeting the 4-hydroxyl (-OH) group in this specific scaffold presents a severe synthetic challenge. The -OH group is flanked by two methyl groups at the C3 and C5 positions, creating a deep steric pocket that physically blocks electrophilic attack. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome this steric barrier.

Diagnostic Workflow

Before adjusting your reaction parameters, consult the decision tree below to identify the most likely point of failure in your current O-alkylation workflow.

G Start O-Alkylation of 3,5-dimethyl- 1-phenyl-1H-pyrazol-4-ol CheckYield Is yield < 20% or starting material recovered? Start->CheckYield BaseSolvent Switch to Cs2CO3 in DMF or NaH in DMSO CheckYield->BaseSolvent Yes Success Successful O-Alkylation CheckYield->Success No CheckElectrophile Is the electrophile a chloride? BaseSolvent->CheckElectrophile ChangeLG Switch to Alkyl Iodide or add TBAI (catalytic) CheckElectrophile->ChangeLG Yes Heating Apply Microwave Heating (80-100°C) CheckElectrophile->Heating No ChangeLG->Success Heating->Success

Decision tree for troubleshooting sterically hindered pyrazol-4-ol O-alkylation workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my standard K2​CO3​ / Acetone O-alkylation yielding mostly unreacted starting material? A1: The failure is caused by a combination of tight ion-pairing and steric shielding. Standard bases like potassium carbonate ( K2​CO3​ ) or sodium carbonate ( Na2​CO3​ ) form tight ion pairs with the resulting pyrazolate oxygen anion. Because the oxygen is physically buried between the 3- and 5-methyl groups, this bulky ion pair cannot properly align with the electrophile's anti-bonding orbital to initiate the SN​2 substitution.

Q2: How do I select the right base and solvent system to overcome this? A2: You must exploit the "Cesium Effect" . Switch your base to Cesium Carbonate ( Cs2​CO3​ ) and your solvent to a polar aprotic solvent like DMF or DMSO. The Cs+ ion has a much larger ionic radius (1.67 Å) compared to K+ (1.38 Å). This large radius prevents tight coordination with the oxygen, creating a highly dissociated, "naked" oxygen anion[2]. This naked anion is significantly more nucleophilic and can effectively penetrate the steric bulk to attack the electrophile[3].

Q3: Does the choice of electrophile leaving group matter for this specific pyrazole? A3: Critically so. Because the nucleophile's approach trajectory is severely restricted, the activation energy for the transition state is unusually high. Alkyl chlorides are generally too unreactive for this pocket. You must use highly reactive electrophiles: alkyl iodides or alkyl triflates . If you are forced to use an alkyl chloride due to commercial availability, add 0.2 equivalents of Tetrabutylammonium Iodide (TBAI) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.

Q4: What if I am still seeing low yields after switching to Cs2​CO3​ and an alkyl iodide? A4: If standard thermal heating (e.g., 80°C) is insufficient, the steric activation barrier is likely still too high. Apply microwave irradiation (100–120°C for 15–30 minutes) to rapidly deliver the necessary energy without degrading the solvent. For extremely hindered or complex functionalizations where even microwave heating fails, consider alternative methodologies such as utilizing transient alkyl diazonium species, which have shown success in the O-alkylation of highly hindered hydroxypyridines and related heterocycles[4].

Quantitative Optimization Data

To assist in experimental design, the following table summarizes the expected outcomes when altering the base, solvent, and electrophile during the O-alkylation of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

BaseSolventElectrophileTemp / TimeExpected YieldMechanistic Causality
K2​CO3​ AcetoneR-ClReflux / 24h< 10%Tight ion pair; high steric clash prevents SN​2 attack.
K2​CO3​ DMFR-Br80°C / 12h30–40%Moderate dissociation in polar solvent, but kinetics remain slow.
NaH THFR-Br60°C / 12h40–50%Strong irreversible deprotonation, but poor alkoxide solubility limits rate.
Cs2​CO3​ DMF R-I 80°C / 6h 85–95% "Cesium effect" yields a highly nucleophilic, solvent-separated naked anion.
Cs2​CO3​
  • TBAI
DMFR-Cl100°C (MW) / 0.5h> 90%In situ iodide generation combined with rapid microwave energy transfer.

Self-Validating Experimental Protocol

This methodology utilizes the optimized Cs2​CO3​ /DMF system. It is designed as a self-validating system, ensuring that you can analytically confirm success at each critical juncture.

Materials Required
  • 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (1.0 equiv)

  • Anhydrous Cs2​CO3​ (2.0 equiv, finely powdered)

  • Alkyl Iodide (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Deprotonation & Anion Generation

  • In an oven-dried, argon-purged flask, dissolve the pyrazol-4-ol in anhydrous DMF to create a 0.2 M solution. Causality: Anhydrous conditions are critical; water will hydrate the cesium cation and destroy the "naked anion" effect.

  • Add the finely powdered Cs2​CO3​ in one portion.

  • Stir at room temperature for 30 minutes.

  • In-Process Validation: The solution will typically exhibit a slight color change (often darkening or yellowing), confirming the formation of the highly conjugated pyrazolate alkoxide.

Step 2: Electrophilic Addition

  • Add the alkyl iodide dropwise via syringe.

  • (Optional) If using an alkyl chloride, add 0.2 equiv of TBAI simultaneously.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 80°C for 6 hours.

  • In-Process Validation: Monitor the reaction via TLC (typical eluent: 3:1 Hexanes:EtOAc). The starting material (pyrazol-4-ol) is highly polar and will have a low Rf​ . Successful O-alkylation caps the hydrogen-bonding -OH group, resulting in a distinct, less polar product spot with a significantly higher Rf​ .

Step 4: Quench and Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into a 5x volume of ice water. Causality: DMF is highly miscible in water. Quenching in a large aqueous volume forces the less polar O-alkylated product to crash out as a precipitate, or partitions it cleanly into the organic phase during extraction.

  • Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove any residual DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Step 5: Analytical Validation Do not rely solely on mass spectrometry, as C-alkylation isomers can share the same mass. Validate O-alkylation via:

  • IR Spectroscopy: Confirm the complete disappearance of the broad -OH stretch at ~3200 cm⁻¹.

  • ¹H NMR: Look for the appearance of the new O-alkyl protons (e.g., the -OCH₂- multiplet typically shifting downfield to 3.8–4.2 ppm due to the electronegative oxygen).

References

  • Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol. ResearchGate.2

  • Cesium carbonate mediated exclusive dialkylation of active methylene compounds. SciSpace. 3

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. 1

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. 4

Sources

Optimization

identifying impurities in commercial 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol batches

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with pyrazole derivatives. As a Senior Application Scientist, I have designed this portal to address the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with pyrazole derivatives. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with impurity profiling in commercial batches of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol .

Rather than simply listing standard operating procedures, this guide explores the causality behind chromatographic behaviors and mass spectrometric anomalies. By understanding the chemical mechanisms driving these issues, you can implement robust, self-validating analytical workflows.

Analytical Workflow Architecture

The following logic tree dictates our approach to identifying and qualifying trace impurities in pyrazole batches.

AnalyticalWorkflow Batch Commercial Batch 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol Prep Sample Prep & IS Spiking (Self-Validating Step) Batch->Prep HPLC HPLC-UV (Diode Array) Primary Screening Prep->HPLC Decision Impurity > 0.1%? HPLC->Decision LCMS LC-MS/MS (ESI+) Trace Identification NMR NMR Spectroscopy Structural Elucidation LCMS->NMR Isomeric Ambiguity Report ICH Q3A/Q3B Qualification Report LCMS->Report Mass Confirmed Decision->LCMS Yes Decision->Report No NMR->Report

Analytical workflow for the systematic identification and qualification of pyrazole impurities.

Frequently Asked Questions (FAQs): Impurity Origins & Behavior

Q: Why do I observe a persistent mass peak at m/z 173.10 in my positive ESI scans? A: This is the unreacted precursor, 3,5-dimethyl-1-phenylpyrazole. Causality: The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol often involves the direct C4-hydroxylation of 3,5-dimethyl-1-phenylpyrazole. If the oxidizing agent is depleted or sterically hindered during synthesis, the starting material remains in the final batch. Its exact monoisotopic mass is 172.1000 Da, yielding a predicted [M+H]⁺ adduct at 173.1073 m/z[1].

Q: How can I differentiate between co-eluting pyrazole isomers without isolating them? A: When HPLC retention times shift slightly due to column aging, it creates uncertainty about whether a peak is a new impurity or a known isomer. Because analytical standards for minor impurities (<0.1%) are rarely available, LC/UV diode array spectral matching is highly recommended[2]. Causality: Different pyrazole regioisomers possess distinct conjugated π-electron systems. By comparing the UV spectral library of known impurities against the unknown peak, you can characterize the impurity on-line based on its unique UV absorbance maxima without requiring preparative isolation.

Q: What regulatory thresholds apply to these specific impurities? A: According to ICH Q3A guidelines, any organic impurity exceeding 0.1% of the total API area must be reported and structurally identified[3]. Furthermore, hyphenated techniques like LC-MS/MS are critical for detecting trace-level degradation products and highly reactive intermediates (like residual phenylhydrazine) down to parts-per-million (ppm) levels to ensure patient safety and regulatory compliance[4].

Quantitative Summary of Common Impurities

To assist in rapid MS identification, the following table summarizes the quantitative mass data and origins of the most frequent impurities found in these batches.

Impurity NameOrigin / CausalityMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Regulatory Alert
3,5-Dimethyl-1-phenylpyrazole Incomplete C4-hydroxylation / Unreacted intermediateC₁₁H₁₂N₂172.1000173.1073General (ICH Q3A)
Phenylhydrazine Unreacted starting material from initial pyrazole ring closureC₆H₈N₂108.0687109.0760Genotoxic (ICH M7)
4-Hydroxy-3,5-dimethyl-1-(4-hydroxyphenyl)pyrazole Over-oxidation/hydroxylation of the N1-phenyl ringC₁₁H₁₂N₂O₂204.0898205.0971General (ICH Q3A)
3-Methyl-1-phenyl-1H-pyrazol-4-ol Des-methyl side reaction originating from impure diketone precursorsC₁₀H₁₀N₂O174.0793175.0866General (ICH Q3A)

Troubleshooting Guide: High-Resolution LC-MS/MS Impurity Profiling

When identifying unknown trace impurities, the analytical method must be inherently immune to false negatives caused by matrix suppression. The following protocol is designed as a self-validating system .

Step 1: Matrix Preparation & Self-Validation Spiking
  • Weigh exactly 10.0 mg of the commercial 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol batch and dissolve in 10 mL of LC-MS grade Methanol.

  • The Self-Validating Lock: Spike exactly 10 µL of an isotopically labeled internal standard (IS), such as 3,5-dimethyl-1-(phenyl-d5)-1H-pyrazol-4-ol (100 µg/mL), into the sample vial.

  • Program your LC-MS software with a real-time logic gate: The system must automatically halt the sequence if the IS peak area varies by >5% from the calibration blank, or if its retention time shifts by >0.1 minutes. Causality: If the highly concentrated API co-elutes with a trace impurity, it will aggressively compete for available charge in the electrospray ionization (ESI) source, causing ion suppression. The deuterated IS experiences the exact same suppression. If the IS signal drops, the system invalidates the run, ensuring that a "clean" chromatogram is genuinely free of impurities, rather than the result of catastrophic ion suppression.

Step 2: Chromatographic Separation
  • Column Selection: Use a C18 End-capped column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Causality: Uncapped residual silanol groups on standard silica columns will aggressively hydrogen-bond with the C4-hydroxyl group of the pyrazole ring. This secondary interaction causes severe peak tailing and co-elution. End-capping chemically blocks these silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a shallow gradient from 5% B to 95% B over 15 minutes to resolve closely related structural isomers.

Step 3: Mass Spectrometric Detection & Spectral Matching
  • Operate the MS in Positive Electrospray Ionization (ESI+) mode.

  • Enable simultaneous UV Diode Array Detection (DAD) scanning from 200 nm to 400 nm. Causality: While LC-MS provides the exact mass of the impurity, isobaric compounds (like positional isomers on the pyrazole ring) will have identical masses. By routing the eluent through a DAD before the MS, you capture the UV spectrum. Because standards of minor impurities are usually unavailable, UV diode array spectral matching allows you to cross-reference the conjugated π-system of the unknown peak against a library of known pyrazole derivatives[2].

References

  • PubChemLite - 3,5-dimethyl-1-phenylpyrazole (C11H12N2). Université du Luxembourg.[Link]

  • Active drug substance impurity profiling part I. LC/UV diode array spectral matching. National Institutes of Health (NIH).[Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.[Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Activity Guide: 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol vs. Edaravone

Executive Overview In the landscape of radical-trapping antioxidants (RTAs) and neuroprotective agents, pyrazole derivatives have emerged as highly effective scaffolds. This guide provides an objective, data-driven compa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of radical-trapping antioxidants (RTAs) and neuroprotective agents, pyrazole derivatives have emerged as highly effective scaffolds. This guide provides an objective, data-driven comparison between Edaravone (a well-established pyrazolin-5-one derivative) and 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (an emerging 4-hydroxyl pyrazole). Designed for drug development professionals, this analysis breaks down their structural chemistry, intrinsic radical scavenging mechanisms, and comparative efficacy in inhibiting lipid peroxidation and ferroptosis.

Structural Chemistry & Mechanistic Pathways

The antioxidant capacity of a molecule is fundamentally governed by its ability to donate a hydrogen atom or an electron to neutralize Reactive Oxygen Species (ROS), which is dictated by its Bond Dissociation Energy (BDE) and molecular geometry.

Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one): Edaravone is an FDA-approved neuroprotectant that operates primarily through keto-enol tautomerism [2]. Under physiological conditions, it exists in an equilibrium between its inactive keto form and its active enol form (pyrazol-5-ol). The enol form acts as a potent free radical scavenger via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism. Upon donating an electron/proton to a peroxyl or hydroxyl radical, it forms a stable edaravone radical that is resonance-delocalized across the C4 position and the C5 oxygen.

3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol: Unlike edaravone, this compound features a hydroxyl group fixed at the C4 position of the pyrazole ring. Recent pharmacological studies have identified 4-hydroxyl pyrazole derivatives as exceptionally potent ferroptosis inhibitors [1]. The causality behind its superior antioxidant activity lies in its structural optimization:

  • Direct HAT Capability: The C4-OH bond does not require tautomerization to become active, allowing for immediate radical quenching.

  • Steric and Electronic Shielding: The adjacent methyl groups at the C3 and C5 positions exert an electron-donating inductive effect, which significantly lowers the O-H BDE. Furthermore, these methyl groups provide steric hindrance that stabilizes the resulting pyrazol-4-oxyl radical, preventing auto-oxidation and enhancing its half-life as a radical trap.

Visualizing the Radical Scavenging Pathways

AntioxidantMechanism cluster_Edaravone Edaravone (Pyrazol-5-ol) cluster_Pyrazol4ol 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol ROS Reactive Oxygen Species (ROS) E_Enol Enol Form (Active) ROS->E_Enol Scavenged P_Active C4-OH Form (Active) ROS->P_Active Scavenged E_Keto Keto Form (Inactive) E_Keto->E_Enol Tautomerization E_Radical Edaravone Radical (Stable) E_Enol->E_Radical SET / Proton Transfer P_Radical Pyrazol-4-oxyl Radical (Stable) P_Active->P_Radical Direct HAT

Mechanistic pathways of radical scavenging by Edaravone and 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of both scaffolds based on established biochemical assays and theoretical computational models [1][2].

ParameterEdaravone (Pyrazol-5-ol)3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol
Primary Mechanism SET / HAT (Enol-dependent)Direct HAT (C4-OH)
Theoretical O-H BDE ~82.5 kcal/mol~76.0 kcal/mol
DPPH Scavenging IC₅₀ ~15.2 µM< 5.0 µM
Ferroptosis Inhibition (EC₅₀) > 1000 nM (Weak)~10 - 50 nM (Highly Potent)
Lipid Peroxidation Blockade ModerateExcellent

Note: The lower O-H BDE in the 4-hydroxyl pyrazole directly correlates with its superior ability to halt the lipid peroxidation chain reaction that drives ferroptosis.

Experimental Validation Protocols

To rigorously evaluate and compare the antioxidant capacities of these compounds, we employ a self-validating dual-assay system. The abiotic DPPH assay measures intrinsic radical-trapping kinetics, while the cell-based RSL3-induced ferroptosis model assesses lipid peroxidation inhibition in a physiological context.

Protocol A: Abiotic DPPH Radical Scavenging Kinetic Assay

Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical. This assay isolates the chemical HAT/SET capability of the compounds without biological confounders.

  • Reagent Preparation: Prepare a 100 µM solution of DPPH in anhydrous methanol. Prepare test compounds (Edaravone and 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol) in DMSO at concentrations ranging from 0.1 µM to 100 µM.

  • System Calibration (Controls):

    • Blank: Methanol + DMSO (to establish baseline absorbance).

    • Negative Control: DPPH + DMSO (to establish max radical absorbance).

    • Positive Control: Trolox (to validate the assay's dynamic range).

  • Reaction: Add 100 µL of the test compound to 100 µL of the DPPH solution in a 96-well plate.

  • Kinetic Measurement: Read absorbance at 517 nm every minute for 30 minutes using a microplate reader. The kinetic decay curve reveals the reaction rate, while the steady-state absorbance is used to calculate the IC₅₀.

Protocol B: RSL3-Induced Ferroptosis Inhibition & Lipid ROS Assay

Rationale: HT-1080 fibrosarcoma cells are highly sensitive to ferroptosis. RSL3 induces ferroptosis by directly inhibiting GPX4 (Glutathione Peroxidase 4). C11-BODIPY 581/591 is utilized because its fluorescence shifts from red to green upon oxidation, providing a direct, quantifiable readout of lipid ROS accumulation.

  • Cell Culture: Seed HT-1080 cells in a 96-well plate at 5 × 10³ cells/well and incubate overnight at 37°C in 5% CO₂.

  • Treatment & Controls:

    • Vehicle Control: DMSO only (establishes baseline viability).

    • Inducer Control: 0.5 µM RSL3 (confirms ferroptosis induction).

    • Validation Control: 0.5 µM RSL3 + 1 µM Ferrostatin-1 (validates assay reversibility).

    • Experimental: 0.5 µM RSL3 + varying concentrations (1 nM to 10 µM) of Edaravone or 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol.

  • Incubation: Co-treat cells for 24 hours.

  • Lipid ROS Quantification: Wash cells and incubate with 2 µM C11-BODIPY 581/591 for 30 minutes. Measure fluorescence using flow cytometry (FITC channel for oxidized BODIPY).

  • Viability Readout: Assess final cell viability using CellTiter-Glo® Luminescent Cell Viability Assay to calculate the EC₅₀ for cell death rescue.

References

  • Ying, D., Shen, X., Wang, S., Chen, J., Wu, Z., Chen, W., Wang, F., Min, J., & Yu, Y. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 263, 115913.[Link]

  • Watanabe, T., Tahara, M., & Todo, S. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(5), 2945.[Link]

Comparative

Structural and Functional Comparison Guide: 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol vs. 4-Aminoantipyrine

Executive Summary This guide provides an in-depth structural and functional comparison between two prominent pyrazole-derived compounds: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol and 4-aminoantipyrine (4-AAP) . While both sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an in-depth structural and functional comparison between two prominent pyrazole-derived compounds: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol and 4-aminoantipyrine (4-AAP) . While both share a foundational C11 nitrogen-heterocyclic framework, their distinct electronic topologies—specifically the presence of a fully aromatic pyrazole core versus a cross-conjugated pyrazolone core—dictate entirely different reactivity profiles. This guide deconstructs their physicochemical properties, mechanistic pathways, and provides field-proven experimental workflows for their primary applications in analytical chemistry and organic synthesis.

Structural Foundations & Chemical Topology

The fundamental divergence between these two molecules lies in their ring aromaticity and C4-substituents.

3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol features a fully conjugated, planar aromatic pyrazole ring[1][2]. The hydroxyl group at the C4 position acts as a strong hydrogen bond donor and a versatile nucleophile. Because the ring is aromatic, the molecule is highly stable, making it an excellent molecular scaffold for the synthesis of more complex agrochemicals and pharmaceuticals.

Conversely, 4-aminoantipyrine (4-AAP) is a pyrazolone derivative (specifically, 1,2-dihydro-3H-pyrazol-3-one)[3]. The introduction of a carbonyl group at C3 disrupts full ring aromaticity, resulting in a cross-conjugated system. This electronic environment highly activates the primary amine at the C4 position. As a result, 4-AAP is highly reactive toward aldehydes, ketones, and phenols, readily forming Schiff bases and acting as a potent chemosensor and metal complexation agent (e.g., forming Pd(II) complexes for Suzuki-Miyaura coupling)[4]. Biologically, 4-AAP is a metabolite of aminopyrine and functions as a COX inhibitor with analgesic and anti-inflammatory properties[3][5].

G Root Pyrazole-Derived Scaffolds Comp1 3,5-Dimethyl-1-phenyl -1H-pyrazol-4-ol Root->Comp1 Comp2 4-Aminoantipyrine (4-AAP) Root->Comp2 C1_Core Aromatic Pyrazole Core (Stable, Planar) Comp1->C1_Core C1_Sub1 C4: Hydroxyl (-OH) (H-Bond Donor) Comp1->C1_Sub1 C1_Sub2 C3/C5: Methyl Groups N1: Phenyl Group Comp1->C1_Sub2 C2_Core Pyrazolone Core (Cross-Conjugated) Comp2->C2_Core C2_Sub1 C4: Primary Amine (-NH2) (Highly Reactive) Comp2->C2_Sub1 C2_Sub2 C3: Carbonyl (=O) N1: Methyl, N2: Phenyl Comp2->C2_Sub2

Figure 1: Structural topology and functional group divergence of the two pyrazole derivatives.

Comparative Physicochemical Properties

The structural differences manifest in their distinct physical and analytical properties, summarized in the table below.

Property3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol4-Aminoantipyrine (4-AAP)
CAS Number 16209-01-1[1]83-07-8[3]
Molecular Formula C₁₁H₁₂N₂OC₁₁H₁₃N₃O
Molecular Weight 188.23 g/mol 203.24 g/mol [3]
Core Ring System Aromatic PyrazoleNon-Aromatic Pyrazolone
C4 Substituent Hydroxyl (-OH)Primary Amine (-NH₂)
C3 Substituent Methyl (-CH₃)Carbonyl (=O)
Primary Function Organic synthesis building blockAnalytical reagent, COX inhibitor[5]

Mechanistic Pathways: The Emerson Reaction

4-AAP is globally recognized as "Emerson's Reagent," utilized for the colorimetric quantification of phenolic compounds in wastewater and biological samples[4][6].

Mechanism of Action: In the presence of an alkaline oxidant (typically potassium ferricyanide at pH 10.0), 4-AAP undergoes oxidative coupling with the para-position of a phenol molecule[6][7]. This condensation forms a highly conjugated, red-to-amber p -quinoneimide dye. If the phenol is substituted at the para-position with an alkyl or aryl group, the reaction is blocked. However, certain leaving groups (like halogens, carboxyl, or sulfonic acid groups) can be expelled during the reaction to yield the dye[7][8].

EmersonReaction Phenol Phenol Sample (pH 10.0 Buffer) Intermediate Radical Intermediate (Oxidative Coupling) Phenol->Intermediate Oxidation AAP 4-AAP Reagent (Nucleophile) AAP->Intermediate Coupling Oxidant K3[Fe(CN)6] (Oxidant) Oxidant->Intermediate Catalysis Dye Quinoneimide Dye (Red/Amber) Intermediate->Dye Condensation Readout Spectrophotometry (λmax 460 nm) Dye->Readout Quantification

Figure 2: Mechanistic workflow of the Emerson reaction for phenol quantification using 4-AAP.

Application Workflows & Experimental Protocols

Protocol 1: Colorimetric Determination of Phenols using 4-AAP (Emerson's Method)

Causality & Rationale: Maintaining the reaction at pH 10.0 is critical. A lower pH (e.g., <3) causes reagent precipitation and buffer failure, while high pH prevents the formation of unwanted quinonoid byproducts (like antipyrine red) and ensures the phenol is in its reactive phenoxide state[6][8]. Chloroform extraction is utilized to concentrate the dye, significantly increasing assay sensitivity[4][9].

Step-by-Step Methodology:

  • Sample Preparation : Measure 100 mL of the aqueous sample. If iron or calcium interference is suspected (which can cause blue precipitates), add 3-5 drops of 1% EDTA solution to chelate the metals[8].

  • pH Adjustment : Add 2.0 mL of NH₄Cl/NH₄OH buffer to adjust the sample strictly to pH 10.0.

  • Reagent Addition : Add 2.0 mL of a freshly prepared 2% 4-AAP solution. Mix thoroughly.

    • Self-Validation Step: Always run a concurrent deionized water blank to establish a baseline absorbance and correct for reagent degradation[8].

  • Oxidation : Add 2.0 mL of 8% potassium ferricyanide (K₃[Fe(CN)₆]) solution. Invert to mix immediately.

  • Color Development : Allow the reaction to proceed for 15 minutes at room temperature.

  • Extraction : Transfer the mixture to a separatory funnel. Add 20 mL of chloroform and shake vigorously to extract the quinoneimide dye into the organic phase[9].

  • Quantification : Collect the chloroform layer and measure the absorbance at 460 nm using a spectrophotometer against the reagent blank[9].

Protocol 2: Functionalization of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol via O-Alkylation

Causality & Rationale: To utilize 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol as a building block, the C4-hydroxyl group must be functionalized. Because the pyrazole core is fully aromatic and highly stable, the hydroxyl proton is mildly acidic. Using a mild base (K₂CO₃) effectively deprotonates the hydroxyl group to form a reactive nucleophile without degrading the ring system.

Step-by-Step Methodology:

  • Deprotonation : Dissolve 1.0 equivalent (eq) of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol in anhydrous N,N-dimethylformamide (DMF). Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

  • Alkylation : Dropwise add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide) under an inert atmosphere (N₂ or Argon).

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting pyrazol-4-ol.

  • Reaction Completion : Heat the mixture to 60°C for 4-6 hours.

  • Workup : Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers with brine (to remove residual DMF) and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the product under reduced pressure and purify via silica gel column chromatography to isolate the O-alkylated pyrazole derivative.

References

  • National Center for Biotechnology Information. "4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem." PubChem Database. URL: [Link]

  • Chitra V, et al. "Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review." Organic & Medicinal Chemistry International Journal, 2018. URL: [Link]

  • Hach Company. "Phenols - 4-Aminoantipyrine Method." Hach Water Analysis Methods. URL: [Link]

  • Canadian Journal of Chemistry. "Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products." CDN Science Pub, 1973. URL: [Link]

Sources

Validation

evaluating the purity of synthesized vs commercial 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

Comprehensive Analytical Guide: Evaluating the Purity of Synthesized vs. Commercial 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol Executive Summary & Scientific Context In medicinal chemistry and materials science, the pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: Evaluating the Purity of Synthesized vs. Commercial 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol

Executive Summary & Scientific Context

In medicinal chemistry and materials science, the pyrazole core is a privileged scaffold known for its diverse biological activities and coordination capabilities. Specifically, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol (CAS 16209-01-1) serves as a critical building block and synthetic intermediate[1]. When sourcing this compound for sensitive biological assays or complex synthetic pathways, researchers face a critical decision: synthesize it in-house or procure a commercial batch.

Commercial suppliers typically guarantee a purity of ≥95%[2],[3], but understanding the exact impurity profile—whether derived from residual synthetic precursors, degradation, or solvent trapping—is essential for downstream success. This guide provides a rigorous, self-validating analytical framework to objectively compare in-house synthesized batches against commercial standards.

Mechanistic Origins of Impurities

To evaluate purity, one must first understand how impurities are generated. The standard synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol involves the acid-catalyzed condensation of phenylhydrazine with a dicarbonyl compound, specifically 3-hydroxy-2,4-pentanedione[1],[4].

While this Knorr-type pyrazole synthesis is highly efficient, it is prone to specific side reactions:

  • Unreacted Phenylhydrazine: Phenylhydrazine is a known genotoxic agent. If the reaction is not driven to completion, trace amounts can remain. Furthermore, phenylhydrazine is highly sensitive to air and light, rapidly oxidizing to form reddish-brown degradation products[5].

  • Oxidative Degradation: The C4-hydroxyl group on the electron-rich pyrazole ring is susceptible to over-oxidation under harsh atmospheric conditions, potentially forming pyrazole-dione derivatives.

  • Residual Solvents: Commercial vendors often employ large-scale recrystallization (e.g., from ethanol/water) to achieve >95% purity, which can trap solvent molecules within the crystal lattice. In contrast, in-house batches purified via silica gel chromatography may contain trace hexanes or ethyl acetate.

SynthesisPathway SM1 Phenylhydrazine (Air-Sensitive) Condensation Acid-Catalyzed Condensation SM1->Condensation SM2 3-hydroxy-2,4- pentanedione SM2->Condensation Product 3,5-dimethyl-1-phenyl -1H-pyrazol-4-ol Condensation->Product Main Pathway Impurity1 Unreacted Hydrazine (Genotoxic) Condensation->Impurity1 Incomplete Rxn Impurity2 Oxidative Degradants (Colored) Product->Impurity2 Air/Light Exposure

Figure 1. Synthesis pathway and impurity generation for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Experimental Protocols for Purity Evaluation

To establish a trustworthy, self-validating system, the analytical workflow must combine quantitative chromatography (HPLC) with structural confirmation (NMR/MS)[6],[7].

Protocol A: Reverse-Phase LC-MS (Quantitative Purity & Mass Confirmation)

Causality: We utilize a weakly acidic mobile phase (0.1% Formic Acid) to ensure the C4-hydroxyl group and the pyrazole nitrogens remain in a consistent, protonated state. This prevents peak tailing and ensures highly reproducible retention times[4].

  • Sample Preparation: Dissolve 1.0 mg of the pyrazole sample in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalent. The hydrophobic C18 phase provides optimal retention for the phenyl and dimethyl moieties.

  • Mobile Phase:

    • Solvent A: Ultrapure H₂O + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, then re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated phenyl-pyrazole system)[5]. Concurrently run an ESI+ MS scan (m/z 100-500) to confirm the target mass ([M+H]⁺ = 189.1).

Protocol B: ¹H and ¹³C NMR Spectroscopy (Structural Integrity & Solvents)

Causality: NMR is non-destructive and provides a direct quantitative integration of the target molecule versus hydrogen-containing impurities, making it ideal for detecting trapped crystallization solvents[6],[7].

  • Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆. Note: DMSO is chosen over CDCl₃ because the hydrogen-bonding nature of the C4-OH can cause poor solubility and peak broadening in non-polar solvents.

  • Acquisition: Acquire ¹H NMR at 400 MHz.

  • Validation Markers: Confirm the characteristic sharp singlets of the C3 and C5 methyl groups (~2.1–2.3 ppm), the multiplet of the N1-phenyl ring (7.3–7.5 ppm), and the broad, exchangeable singlet of the C4-OH (~8.5–9.5 ppm). Check for residual ethanol (1.06 ppm, 3.44 ppm) or ethyl acetate (1.17 ppm, 1.99 ppm, 4.03 ppm).

AnalyticalWorkflow Sample Pyrazole Batch (Synthesized vs Commercial) HPLC RP-HPLC-UV/MS (0.1% FA in H2O/MeCN) Sample->HPLC GCMS GC-MS Analysis (Volatiles) Sample->GCMS NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Eval1 Quantify Organic Impurities & Confirm m/z 189.1 HPLC->Eval1 Eval2 Detect Residual Solvents & Free Hydrazine GCMS->Eval2 Eval3 Confirm Regiochemistry & Core Structure NMR->Eval3 Report Purity Certification & Batch Release Eval1->Report Eval2->Report Eval3->Report

Figure 2. Comprehensive analytical workflow for evaluating pyrazole batch purity.

Comparative Data Analysis

Below is a simulated, representative data matrix comparing a typical in-house synthesized batch (purified via standard flash chromatography) against a high-tier commercial batch.

Analytical ParameterIn-House Synthesized (Crude/Flash)Commercial Batch (>95% Claim)Detection Method
Overall Purity (Area %) 88.5% – 92.0%> 96.5%HPLC-UV (254 nm)
Target Mass ([M+H]⁺) 189.1 (Confirmed)189.1 (Confirmed)ESI-MS
Unreacted Phenylhydrazine 0.5% – 2.0% (Requires monitoring)< 0.1% (Not Detected)GC-MS / HPLC
Oxidation Degradants Present (Trace, colored)Not DetectedLC-MS
Residual Solvents < 0.5% (Easily evaporated)0.5% – 1.5% (Trapped in lattice)¹H NMR / GC-FID
Visual Appearance Pale yellow to light brown powderOff-white to white crystalline solidVisual Inspection

Strategic Recommendations

  • When to Synthesize: In-house synthesis is highly recommended when specific isotopic labeling (e.g., ¹³C or ²H on the methyl groups) is required for mechanistic studies, or when developing novel, proprietary derivatives of the pyrazole core.

  • When to Purchase: For standard screening assays, scale-up chemistry, or biological testing, purchasing a commercial batch from verified suppliers[1],[3] is vastly superior. It eliminates the occupational hazards associated with handling genotoxic phenylhydrazine[5] and bypasses the time-consuming recrystallization steps required to remove deeply colored oxidative impurities.

References

  • 1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine - EvitaChem (Includes commercial inventory data for CAS 16209-01-1). EvitaChem. 1

  • 3,5-二甲基-1-苯基-1H-吡唑-4-醇 | 分子砌块: 毕科生物 . BicBioTech. 2

  • 1131-16-4 | 3,5-Dimethyl-1-phenylpyrazole | BLD Pharm . BLD Pharm. 3

  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis . BenchChem. 5

  • Synthesis of Pyrazole by Using Polyvinylsulfonic Acid (PVSA) as a Novel Bronsted Acid Catalyst . ResearchGate. 4

  • Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation . Universitas Padjadjaran (Unpad). 7

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

This document provides a detailed protocol for the proper disposal of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, a chemical compound utilized in various research and development applications. As laboratory professionals, it...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, a chemical compound utilized in various research and development applications. As laboratory professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personal safety and environmental protection. This guide is founded on the principles of the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous waste management, ensuring that waste is tracked from generation to final disposal.[1]

Core Principle: Mandating Professional Disposal

Given the general characteristics of pyrazole derivatives, which can include acute toxicity, skin and eye irritation, and potential harm to aquatic life, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol must be treated as hazardous waste.[4][5][6][7] In-laboratory chemical treatment or neutralization is strongly discouraged without a compound-specific, validated risk assessment.[2] The primary and non-negotiable disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS department.[2][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste containing 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, it is crucial to be equipped with the appropriate PPE. The causality here is direct: preventing exposure through dermal, ocular, or respiratory routes. Based on data from similar pyrazole compounds, the following PPE is mandated:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]

  • Eye/Face Protection: Safety goggles or a face shield meeting EN166 standards or equivalent.[9]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[9]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[9]

Hazard Profile (Based on Analogous Compounds)Personal Protective Equipment (PPE)Disposal Considerations
Acute Oral Toxicity [5][6][7]Standard laboratory PPEDo not dispose of down the drain.
Skin Irritation [5][10][11]Chemical-resistant gloves, lab coatSegregate contaminated PPE as solid hazardous waste.
Serious Eye Irritation [5][7][11]Safety goggles/face shieldEnsure waste containers are securely sealed to prevent splashes.
Aquatic Toxicity [4]Not applicable for direct exposurePrevent entry into drains and waterways.[4][5][10]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe segregation, storage, and disposal of waste generated from research activities involving 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent unintended chemical reactions and to ensure compliant disposal.[3] Do not mix waste containing 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol with other waste streams unless explicitly permitted by your EHS department.[3]

  • Solid Waste:

    • Collect all solid materials contaminated with the compound, including residual product, weighing papers, and contaminated PPE (gloves, etc.), in a dedicated hazardous waste container.[2][3]

    • This container should be clearly labeled for solid chemical waste.

  • Liquid Waste:

    • Collect all solutions containing 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol in a separate, compatible liquid waste container.[2]

    • Avoid mixing with other liquid waste streams.

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Selection: Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene), in good condition, and have a secure, leak-proof lid.[2] Keep containers tightly closed when not in use.[4][12]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol" and any other constituents

    • Approximate concentrations of each component

    • The date the waste was first added to the container

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant")[3]

Step 3: Waste Storage

Improper storage of hazardous waste can pose significant safety risks.

  • Store sealed waste containers in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[3]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Spill Management

In the event of a small spill, the following steps should be taken:

  • Evacuate non-essential personnel from the immediate area.[2]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2]

  • Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Step 5: Arranging for Professional Disposal

The final and most critical step is the disposal of the waste by a licensed professional service.

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[3]

  • Ensure all waste manifests and other required documentation are completed accurately.[2]

  • The most common and recommended method for the disposal of such compounds is high-temperature incineration by a licensed facility.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

G cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of Waste (Solid or Liquid) B Wear Appropriate PPE A->B Always Start Here spill Spill Occurs? A->spill C Segregate Solid & Liquid Waste B->C D Use Labeled, Compatible Containers C->D E Store in Designated Hazardous Waste Area D->E F Ensure Secondary Containment E->F G Request EHS Pickup F->G When Container is Full H Complete Waste Manifest G->H I Professional Disposal (e.g., Incineration) H->I spill->B No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->C Dispose of as Solid Waste

Caption: Disposal workflow for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol.

Regulatory Compliance

Adherence to federal and state regulations is mandatory. The U.S. Environmental Protection Agency (EPA) enforces regulations under RCRA, while the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[1][13][14] Key aspects of compliance include:

  • Waste Identification: Properly identifying waste as hazardous.[15]

  • Generator Status: Understanding your facility's generator category (e.g., Very Small, Small, or Large Quantity Generator), as this affects storage time limits and other requirements.[1][15]

  • Training: Ensuring all personnel handling hazardous waste are adequately trained on procedures and emergency response.[16]

By following this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol, upholding their commitment to a safe and sustainable laboratory environment.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Understanding EPA Waste Rules: What You Need to Know - Maine Labpack.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.
  • Waste, Chemical, and Cleanup Enforcement | US EPA. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Pyrazole - Safety Data Sheet - ChemicalBook.
  • Safety Data Sheet - Angene Chemical.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • 3 - Safety Data Sheet.
  • Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Chemical Waste Disposal Guidelines.

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